3-[Cyclohexyl(methyl)amino]-1,1,1-trifluoro-2-propanol
Description
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Properties
IUPAC Name |
3-[cyclohexyl(methyl)amino]-1,1,1-trifluoropropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F3NO/c1-14(7-9(15)10(11,12)13)8-5-3-2-4-6-8/h8-9,15H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYCUDIAVZBMPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(C(F)(F)F)O)C1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701217889 | |
| Record name | 3-(Cyclohexylmethylamino)-1,1,1-trifluoro-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701217889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446276-15-9 | |
| Record name | 3-(Cyclohexylmethylamino)-1,1,1-trifluoro-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=446276-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Cyclohexylmethylamino)-1,1,1-trifluoro-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701217889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Enantioselective Synthesis of Vicinal Amino Alcohols with Fluorine: A Strategic Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral vicinal amino alcohols are foundational structural motifs in a vast array of pharmaceuticals and bioactive molecules. The strategic incorporation of fluorine into these scaffolds can profoundly enhance their pharmacological profiles, improving metabolic stability, binding affinity, and bioavailability.[1][2] However, the simultaneous and stereocontrolled installation of hydroxyl, amino, and fluoro groups presents a formidable synthetic challenge. This guide provides an in-depth analysis of modern, field-proven strategies for the enantioselective synthesis of fluorinated vicinal amino alcohols. It moves beyond mere procedural listings to dissect the underlying principles and causalities behind key experimental choices, offering researchers a robust framework for methodology selection and development. We will explore asymmetric reductions, organocatalytic transformations, advanced aminations, and chiral auxiliary-based approaches, each supported by detailed protocols, mechanistic diagrams, and comparative data to empower rational design in drug discovery and chemical synthesis.
The Strategic Imperative for Fluorinated Amino Alcohols
The 1,2-amino alcohol moiety is a privileged scaffold, present in drugs ranging from antivirals to neurotransmitter modulators. Its prevalence stems from its ability to form key hydrogen bonds with biological targets and its role as a versatile chiral building block. The introduction of fluorine, the most electronegative element, imparts unique properties that are highly sought after in drug design.[3]
Key Influences of Fluorine Incorporation:
-
Metabolic Blocking: A C-F bond is exceptionally strong, allowing fluorine to act as a non-labile isostere for a hydrogen atom, thereby blocking sites of oxidative metabolism.
-
Modulation of pKa: The strong electron-withdrawing nature of fluorine can significantly lower the basicity (pKa) of a nearby amine group, which can alter its binding interactions and improve cell permeability.[4]
-
Conformational Control: Fluorine can induce specific molecular conformations through steric and electronic effects (e.g., gauche effect), pre-organizing a molecule for optimal receptor binding.
-
Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, with protein targets.
Given these advantages, the development of efficient and stereocontrolled methods to access these fluorinated structures is a critical objective in medicinal chemistry. This guide details the primary catalytic and stoichiometric strategies to achieve this goal.
Core Synthetic Strategy: Asymmetric Reduction of Fluorinated α-Amino Ketones
One of the most direct routes to fluorinated vicinal amino alcohols involves the stereoselective reduction of a prochiral α-amino ketone precursor. This approach is particularly effective for synthesizing β-amino-α-trifluoromethyl alcohols, where the ketone is readily prepared via methods like the Dakin-West reaction.[5] The primary challenge lies in controlling the diastereoselectivity of the reduction to favor either the syn or anti isomer.
Causality and Mechanistic Insight
The stereochemical outcome is dictated by the steric and electronic environment of the ketone and the nature of the reducing agent. Chelation control is a powerful tool in this context. In the presence of a chelating metal (e.g., from NaBH₄ with a Lewis acid, or Zn(BH₄)₂), the carbonyl oxygen and the nitrogen of the amino group can coordinate to the metal center, creating a rigid cyclic intermediate. The hydride is then delivered to the less sterically hindered face of the carbonyl, leading to a predictable diastereomeric outcome. Conversely, non-chelating conditions or bulky reducing agents can lead to the opposite diastereomer via a Felkin-Anh model of induction. For instance, the reduction of certain aminoketones with NaBH₄ yields the syn-isomer with high selectivity, while using DIBAL-H can favor the anti-product.[6]
Workflow for Asymmetric Ketone Reduction
Caption: Workflow for synthesis via asymmetric ketone reduction.
Experimental Protocol: Diastereoselective Synthesis of syn-β-Amino-α-trifluoromethyl Alcohols[5]
-
Precursor Oxidation (Swern Oxidation): To a solution of oxalyl chloride (1.2 mmol) in dry CH₂Cl₂ (5 mL) at -78 °C under an inert atmosphere (N₂), add DMSO (2.4 mmol) dropwise. Stir the mixture for 15 minutes.
-
Add a solution of the starting anti-amino alcohol (1.0 mmol) in CH₂Cl₂ (3 mL) to the reaction mixture. Stir for 30 minutes at -78 °C.
-
Add triethylamine (5.0 mmol) and allow the mixture to warm to room temperature over 1 hour.
-
Quench the reaction with water and extract the product with CH₂Cl₂. The organic layers are combined, dried over Na₂SO₄, and concentrated under reduced pressure to yield the crude α-amino trifluoromethyl ketone.
-
Diastereoselective Reduction: Dissolve the crude ketone (1.0 mmol) in methanol (10 mL) and cool the solution to 0 °C.
-
Add NaBH₄ (1.5 mmol) portion-wise over 10 minutes.
-
Stir the reaction at 0 °C for 1 hour, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated NH₄Cl solution.
-
Extract the product with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the syn-amino alcohol.
| Reducing Agent | Substrate (R group) | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| NaBH₄ | Phenyl | >95:5 | 92 | [5] |
| NaBH₄ | Benzyl | >95:5 | 88 | [5] |
| DIBAL-H | Phenyl | 10:90 | 85 | [6] |
| Zn(BH₄)₂ | Naphthyl | >99:1 | 94 | [6] |
Organocatalytic Asymmetric Aminofluorination
Organocatalysis has emerged as a dominant strategy for asymmetric synthesis, avoiding the use of often toxic and expensive transition metals. For fluorinated amino alcohols, the organocatalytic aminofluorination of α,β-unsaturated aldehydes is a particularly elegant and powerful approach.[7] This method constructs two vicinal stereocenters, one bearing a fluorine atom and the other an amino group, in a single pot with high stereocontrol.
Expertise & Causality: The Enamine-Iminium Catalytic Cycle
This transformation is a multi-component organocascade reaction that hinges on the dual catalytic roles of a chiral secondary amine catalyst, such as an imidazolidinone (MacMillan catalyst).[7][8]
-
Iminium Ion Activation: The catalyst first reacts with the α,β-unsaturated aldehyde to form a chiral iminium ion. This activation lowers the LUMO of the olefin, making it highly susceptible to nucleophilic attack. The bulky substituent on the catalyst shields one face of the iminium ion, directing the incoming amine nucleophile to the opposite face, thereby setting the stereochemistry at the β-position.
-
Enamine-Mediated Fluorination: After the conjugate addition of the amine, the resulting intermediate tautomerizes to a chiral enamine. This enamine is now nucleophilic at the α-carbon. The same chiral catalyst environment that directed the first step now controls the trajectory of an electrophilic fluorine source (e.g., N-fluorobenzenesulfonimide, NFSI), which approaches from the less hindered face to set the stereochemistry at the α-position.[9][10]
This cascade is a self-validating system; the high diastereoselectivity and enantioselectivity observed are direct consequences of the catalyst's ability to control the topology of two distinct, sequential bond-forming events.
Catalytic Cycle of Olefin Aminofluorination
Caption: Organocascade cycle for asymmetric aminofluorination.
Experimental Protocol: One-Pot Organocatalytic Aminofluorination[7]
-
To a vial charged with the chiral imidazolidinone catalyst (0.02 mmol, 10 mol%) and benzoic acid (0.02 mmol, 10 mol%) is added the solvent (e.g., CHCl₃, 1.0 mL).
-
Add the amine nucleophile (e.g., dibenzylcarbamate, 0.3 mmol).
-
Add the α,β-unsaturated aldehyde (0.2 mmol) and stir the mixture at room temperature for the time required for the conjugate addition (typically 12-24 h, monitored by TLC or ¹H NMR).
-
Cool the reaction mixture to 0 °C.
-
Add N-fluorobenzenesulfonimide (NFSI) (0.24 mmol) in one portion.
-
Stir the reaction at 0 °C for 1-3 hours until the fluorination is complete.
-
Concentrate the reaction mixture directly onto silica gel.
-
Purify by column chromatography to yield the α-fluoro-β-amino aldehyde.
-
Reduction to Alcohol: For stability, the aldehyde is often immediately reduced. Dissolve the purified product in methanol (2 mL) at 0 °C, add NaBH₄ (0.3 mmol), stir for 30 minutes, quench with saturated NH₄Cl, and extract with ethyl acetate to yield the final protected amino alcohol.
| Aldehyde Substrate | Amine Nucleophile | dr (anti:syn) | ee (%) | Yield (%) | Reference |
| Cinnamaldehyde | Dibenzylcarbamate | 98:2 | 99 | 85 | [7] |
| Crotonaldehyde | Dibenzylcarbamate | 95:5 | 98 | 78 | [7] |
| (E)-Hex-2-enal | Boc-NH₂ | 92:8 | 97 | 75 | [4] |
Biocatalytic Approaches: The Green Chemistry Frontier
Biocatalysis offers an exceptionally powerful and sustainable alternative for the synthesis of chiral molecules.[11] Enzymes operate under mild aqueous conditions, often with exquisite levels of enantio- and regioselectivity that are difficult to match with traditional chemical catalysts. For fluorinated amino alcohols, key enzyme classes include alcohol dehydrogenases (ADHs), transaminases (TAs), and peroxygenases.
Trustworthiness: The Lock-and-Key Principle
The high fidelity of enzymatic reactions stems from the highly structured three-dimensional active site of the enzyme. This active site binds the substrate in a specific orientation, akin to a lock and key. For example, in the asymmetric reduction of a ketone by an ADH, the chiral environment of the active site, along with the precise positioning of the nicotinamide cofactor (NADH or NADPH), ensures that the hydride is delivered to only one of the two prochiral faces of the carbonyl group, leading to a single enantiomer of the alcohol.[12]
Biocatalytic Deracemization Workflow
A highly efficient strategy is deracemization, where a racemic mixture is converted entirely into a single enantiomer. This can be achieved with a two-enzyme cascade.
Caption: Enzymatic cascade for deracemization of a fluorinated alcohol.
Experimental Protocol: Enzymatic Deracemization of a Fluorinated Alcohol[12]
Note: This is a representative protocol adaptable for fluorinated substrates.
-
Reaction Setup: In a temperature-controlled vessel at 30 °C, prepare a phosphate buffer solution (50 mM, pH 7.5).
-
Add the racemic fluorinated secondary alcohol substrate (e.g., 10 mM final concentration).
-
Add glucose (100 mM) as the ultimate reductant for cofactor recycling.
-
Add NADP⁺ (1 mM) as the cofactor.
-
Enzyme Addition: Add the lyophilized powders or cell-free extracts of the peroxygenase (e.g., from Agrocybe aegerita, UPO), the (S)-selective alcohol dehydrogenase (e.g., from Thermoanaerobacter brokii, TbSADH), and glucose dehydrogenase (for cofactor recycling).
-
Oxidant Feed: Start the reaction by the slow, continuous addition of hydrogen peroxide (H₂O₂) (e.g., 1.5 equivalents over 24 h) using a syringe pump. H₂O₂ is the oxidant for the peroxygenase.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess (ee).
-
Workup: Once the reaction reaches completion (>99% ee), terminate it by adding a water-immiscible organic solvent like methyl tert-butyl ether (MTBE). Extract the product, dry the organic phase, and concentrate to obtain the enantiopure alcohol.
| Enzyme System | Substrate Type | Conversion (%) | ee (%) | Reference |
| ADH from Lactobacillus kefir | Aryl-CF₃ Ketone | >95 | >99 (R) | [11] |
| Transaminase from Aspergillus terreus | Racemic Propargylic Alcohol | ~50 (Kinetic Resolution) | >99 (R-amine) | [12] |
| Recombinant Leucine Dehydrogenase | Ketoacid | >95 | >99.5 (S) | [11] |
Summary and Outlook
The enantioselective synthesis of vicinal amino alcohols containing fluorine is a dynamic and evolving field, driven by the significant value of these compounds in drug discovery. We have detailed several robust and validated strategies, each with distinct advantages.
-
Asymmetric Reduction is a classic and reliable method, particularly for trifluoromethylated targets, where stereocontrol can be predictably managed through chelation.
-
Organocatalytic Aminofluorination represents a highly atom-economical and elegant approach, capable of building complexity rapidly from simple achiral precursors with exceptional stereocontrol.[7]
-
Biocatalysis offers unparalleled selectivity under environmentally benign conditions, making it an increasingly attractive option for industrial-scale synthesis.[11]
The choice of method will ultimately depend on the specific target molecule, desired stereoisomer (syn vs. anti), scalability requirements, and available resources. Future research will likely focus on the development of novel catalytic systems with even broader substrate scopes and higher efficiencies, as well as the application of late-stage C-H functionalization techniques to introduce the fluoro-amino-alcohol motif into complex molecules directly.
References
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Arnold, F. H., et al. (2019). Enantioselective Aminohydroxylation of Styrenyl Olefins Catalyzed by an Engineered Hemoprotein. Angewandte Chemie International Edition, 58(10), 3145-3149. [Link]
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Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis, 1(9), 1056-1074. [Link]
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Scerba, M. T., et al. (2008). Organocatalytic Enantioselective Olefin Aminofluorination. Journal of the American Chemical Society, 130(44), 14416–14417. [Link]
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Evans, D. A., et al. (1990). The asymmetric synthesis of .alpha.-amino acids. Electrophilic azidation of chiral imide enolates, a practical approach to the synthesis of (R)- and (S)-.alpha.-azido carboxylic acids. Journal of the American Chemical Society, 112(11), 4371-4382. [Link]
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Montgomery, J., et al. (2024). Enantioselective Synthesis of vic-Aminoalcohol Derivatives by Nickel-Catalyzed Reductive Coupling of Aldehydes with Protected Amino-pentadienoates. Journal of the American Chemical Society. [Link]
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Lectka, T., et al. (2017). Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. ResearchGate. [Link]
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Lennartson, A., et al. (2024). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. PubMed. [Link]
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MacMillan, D. W. C., et al. (2005). Enantioselective Organocatalytic α-Fluorination of Aldehydes. Journal of the American Chemical Society, 127(1), 32-33. [Link]
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Lectka, T., et al. (2014). One-Pot Preparation of Enantiopure Fluorinated β-Amino Acid Precursors. Chemistry - A European Journal, 20(29), 8914-8918. [Link]
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Sodeoka, M., et al. (2021). Asymmetric fluorination of α‐keto esters. ResearchGate. [Link]
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Wang, J., et al. (2013). Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Organic & Biomolecular Chemistry, 11(36), 6071-6075. [Link]
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Perrone, S., et al. (2017). Current and emerging applications of fluorine in medicinal chemistry. Future Medicinal Chemistry, 9(2), 127-133. [Link]
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Le, C., et al. (2022). A Biocatalytic Platform for the Synthesis of Enantiopure Propargylic Alcohols and Amines. Angewandte Chemie International Edition, 61(24), e202202613. [Link]
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An In-depth Technical Guide to the Mechanism of Action for Trifluoromethyl-Containing Enzyme Inhibitors
Abstract
The trifluoromethyl (CF₃) group has become a cornerstone in modern medicinal chemistry, transforming the landscape of drug design and development. Its unique combination of high electronegativity, metabolic stability, and lipophilicity allows for the fine-tuning of a molecule's physicochemical and pharmacological properties.[1][2][3] This guide provides an in-depth exploration of the diverse mechanisms through which trifluoromethyl-containing compounds exert their inhibitory effects on various enzyme classes. We will dissect the principles of reversible covalent inhibition by trifluoromethyl ketones (TFMKs) as transition-state analogs, their role as potent zinc-binding groups in metalloenzymes, the nuanced influence of the CF₃ group on non-covalent binding interactions, and its application in mechanism-based irreversible inactivation. This analysis is coupled with practical, field-proven experimental protocols to empower researchers in the robust characterization of these powerful inhibitors.
The Trifluoromethyl Group: A Privileged Motif in Enzyme Inhibition
The strategic incorporation of fluorine into drug candidates is a well-established method for optimizing potency, selectivity, and metabolic stability.[1] Among fluorinated moieties, the trifluoromethyl group is particularly prominent, featured in numerous FDA-approved drugs for a wide range of diseases.[4][5][6][7][8] Its utility stems from a unique confluence of properties:
-
Potent Electron-Withdrawing Nature: The three fluorine atoms create a strong dipole, rendering the CF₃ group highly electron-withdrawing. This profoundly influences the electronics of adjacent functional groups, a feature central to several inhibitory mechanisms.[1][4]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group exceptionally resistant to metabolic degradation, particularly oxidative processes by cytochrome P450 enzymes.[1] This often serves to block metabolic hotspots, thereby increasing a compound's biological half-life.
-
Increased Lipophilicity: The CF₃ group is significantly more lipophilic than a hydrogen or methyl group, which can enhance membrane permeability and improve access to biological targets, including those within the central nervous system.[1][3] This property also promotes favorable hydrophobic interactions within enzyme active sites.
-
Bioisosteric Mimicry: The CF₃ group is often employed as a bioisostere for other chemical groups. While sterically larger than a methyl group, it shares similarities with chlorine atoms and can modulate binding and activity in predictable ways.[1][9]
These fundamental characteristics are not merely theoretical; they are the mechanistic underpinnings that make trifluoromethyl-containing molecules some of the most effective enzyme inhibitors in the modern pharmacopeia.
Core Mechanisms of Trifluoromethyl-Mediated Enzyme Inhibition
The trifluoromethyl group can mediate enzyme inhibition through several distinct, powerful mechanisms. The specific mode of action is dictated by the group's placement within the inhibitor's molecular architecture.
Reversible Covalent Inhibition: The Trifluoromethyl Ketone (TFMK) Warhead
Perhaps the most classic mechanism involves the trifluoromethyl ketone (TFMK) moiety. TFMKs are highly effective inhibitors, particularly against hydrolytic enzymes such as serine and cysteine proteases.
Causality of Inhibition: The potent electron-withdrawing effect of the CF₃ group renders the adjacent carbonyl carbon exceptionally electrophilic and susceptible to nucleophilic attack.[10][11][12] In the active site of a serine or cysteine protease, the nucleophilic hydroxyl (from Ser) or thiol (from Cys) group attacks this electrophilic carbon. This attack forms a stable, yet reversible, tetrahedral hemiketal or hemithioketal adduct, respectively.[10][11]
This covalent adduct is a high-fidelity mimic of the natural transition state of peptide bond hydrolysis, binding to the enzyme's active site with extremely high affinity.[13][14] This "transition-state analogy" is the primary source of the potent inhibition observed with TFMK-based compounds.
Many TFMK inhibitors exhibit a "slow-binding" kinetic profile.[11][15] This means that the initial non-covalent binding event is followed by a slower, time-dependent isomerization to the final, tightly bound covalent complex. This behavior is a hallmark of transition-state analog inhibitors and requires specific kinetic assays for proper characterization.[16]
Table 1: Representative TFMK Inhibitors of Proteases
| Inhibitor | Target Enzyme | Inhibition Type | Kᵢ Value |
|---|---|---|---|
| Ac-Phe-CF₃ | γ-Chymotrypsin | Rapidly Equilibrating | 20 µM[16] |
| Ac-Leu-Phe-CF₃ | γ-Chymotrypsin | Slow-Binding | 2 µM[16] |
| Inhibitor 5h | SARS-CoV 3CL Protease | Time-Dependent | 0.3 µM (after 4h)[11] |
Zinc Chelation: The Hydrated TFMK in Metalloenzymes
In an aqueous environment, the electrophilic nature of the TFMK carbonyl causes it to exist in equilibrium with its hydrated gem-diol form.[15] This hydrated species is the key to inhibiting another major class of enzymes: zinc-dependent metalloenzymes, such as histone deacetylases (HDACs).
Causality of Inhibition: The two hydroxyl groups of the gem-diol act as a potent bidentate chelator for the catalytic Zn²⁺ ion residing in the active site of HDACs and other metalloenzymes.[15][17] This chelation displaces a critical water molecule and effectively shuts down the enzyme's catalytic machinery. The mechanism differs depending on the enzyme class; for some HDACs, TFMKs are fast-on-fast-off inhibitors, while for others, they display the characteristic slow-binding mechanism.[15]
A significant challenge for TFMK-based drugs targeting metalloenzymes is their metabolic liability; the ketone is often rapidly reduced in vivo to the corresponding inactive alcohol.[17] This has driven the development of next-generation inhibitors, like trifluoropyruvamides (TFPAs), which stabilize the hydrated gem-diol form and prevent metabolic reduction.[17]
Mechanism-Based Inactivation (Suicide Inhibition)
Suicide inhibition is an irreversible process where the target enzyme binds a substrate analog and, through its own catalytic mechanism, converts it into a highly reactive species that forms a permanent covalent bond with the enzyme, thus "committing suicide."[18][19]
Causality of Inhibition: While less common, trifluoromethyl groups can be incorporated into mechanism-based inactivators. The strategy involves designing a molecule that is relatively inert until it enters the enzyme's active site. The enzyme's catalytic machinery then acts upon the inhibitor, unmasking a latent reactive group or creating a stabilized intermediate that can attack a nearby nucleophilic residue. For example, enzymatic modification of a CF₃-containing substrate analog could generate a reactive Michael acceptor or a stabilized cation that subsequently alkylates the enzyme irreversibly. A well-known example of this principle is the drug Eflornithine, a difluoromethyl-containing suicide inhibitor of ornithine decarboxylase.[20]
Validating the Mechanism: Essential Experimental Protocols
Determining the precise mechanism of action is critical for drug development. The following protocols provide a framework for characterizing trifluoromethyl-containing inhibitors.
Protocol 1: Distinguishing Inhibition Modality with Enzyme Kinetics
Objective: To determine if an inhibitor is fast-binding, slow-binding, and/or reversible.
Methodology:
-
IC₅₀ Determination (Initial Assessment):
-
Prepare a series of inhibitor dilutions.
-
In a microplate, combine the enzyme and a suitable fluorogenic substrate.
-
Add varying concentrations of the inhibitor to the wells.
-
Incubate for a fixed period (e.g., 60 minutes), assuming a constant reaction rate.[15]
-
Measure the reaction product (e.g., fluorescence).
-
Plot the percentage of enzyme activity versus inhibitor concentration and fit to a dose-response curve to obtain the IC₅₀ value.
-
Causality Check: This provides a measure of potency but assumes a simple, rapid equilibrium. A low nanomolar IC₅₀ suggests potent inhibition but does not reveal the mechanism.
-
-
Progress Curve Analysis (Assessing Slow-Binding):
-
Set up reactions as above, but monitor product formation continuously over time (e.g., every 30 seconds for 30-60 minutes) using a kinetic plate reader.
-
Run reactions with no inhibitor and with several concentrations of the inhibitor.
-
Data Interpretation:
-
Fast-on/Fast-off: Progress curves will be linear from the start, with slopes decreasing as inhibitor concentration increases.
-
Slow-Binding: Progress curves will be curvilinear, showing an initial burst of activity that gradually slows to a new steady-state rate.[11][15] The degree of curvature increases with inhibitor concentration. This is a strong indicator of a two-step binding mechanism, common for TFMKs.
-
-
-
Reversibility Test (Jump Dilution):
-
Pre-incubate the enzyme with a high concentration of the inhibitor (e.g., 10-20x the IC₅₀) for a prolonged period (e.g., 2-4 hours) to allow for potential covalent bond formation.
-
Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold or more) into a solution containing the substrate. The inhibitor concentration is now far below its IC₅₀.
-
Monitor enzyme activity over time.
-
Data Interpretation:
-
Reversible Inhibitor: Enzyme activity will rapidly recover to the level of a non-inhibited control.
-
Irreversible Inhibitor: Enzyme activity will not recover, or will recover very slowly, indicating a stable covalent modification.
-
-
Protocol 2: Confirming Covalent Adduct Formation with Mass Spectrometry
Objective: To obtain direct physical evidence of a covalent bond between the enzyme and the inhibitor.
Methodology:
-
Incubation: Incubate the purified target enzyme with a molar excess (e.g., 5-10 fold) of the trifluoromethyl-containing inhibitor. As a control, incubate the enzyme with vehicle (e.g., DMSO) alone.
-
Sample Preparation: Remove excess, unbound inhibitor using a desalting column or buffer exchange spin column.
-
Intact Protein Analysis (LC-MS):
-
Analyze the control and inhibitor-treated enzyme samples by liquid chromatography-mass spectrometry (LC-MS).
-
Data Interpretation: A successful covalent modification will result in a mass shift in the deconvoluted mass spectrum of the treated enzyme. The observed mass increase should correspond precisely to the molecular weight of the inhibitor. This provides unambiguous evidence of covalent bond formation.
-
-
Peptide Mapping (LC-MS/MS) (Optional):
-
Digest the control and inhibitor-treated samples with a protease (e.g., trypsin).
-
Analyze the resulting peptide mixtures by LC-MS/MS.
-
Search the data for peptides that show a mass modification corresponding to the inhibitor. The MS/MS fragmentation data can pinpoint the exact amino acid residue (e.g., the active site serine or cysteine) that has been modified.
-
Conclusion and Future Perspectives
The trifluoromethyl group is a powerful and versatile tool in the design of potent and specific enzyme inhibitors. Its ability to form reversible covalent transition-state analogs, chelate catalytic metal ions, and confer metabolic stability has led to the development of numerous successful therapeutics.[4] The key to leveraging this functional group lies in understanding its context-dependent mechanisms of action. TFMKs are potent warheads for hydrolases and metalloenzymes, while the CF₃ group in other positions can subtly optimize binding and pharmacokinetics through non-covalent forces.
Future research will likely focus on overcoming the metabolic liabilities of TFMKs through innovative chemical designs.[17] Furthermore, the exploration of other polyfluorinated groups, such as the pentafluorosulfanyl (SF₅) group, as bioisosteric replacements for the CF₃ group is an active area of investigation, promising new avenues for inhibitor design with potentially unique electronic and steric properties.[21] A deep, mechanistic understanding, validated by rigorous kinetic and biophysical experimentation, will continue to be the foundation upon which the next generation of trifluoromethyl-containing drugs is built.
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action. RSC Publishing. [Link]
-
Heteroaryl substituted bis-trifluoromethyl carbinols as malonyl-CoA decarboxylase inhibitors. PubMed. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. PDF. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
-
Bioisosteres that influence metabolism. Hypha Discovery Blogs. [Link]
-
Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC. [Link]
-
Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. PMC. [Link]
-
Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. PMC. [Link]
-
Representation of selected TFMK inhibitors containing a trifluoromethyl ketone moiety or its unsubstituted partner, but differing in the nature of the long alkyl chain. ResearchGate. [Link]
-
Structure of chymotrypsin-trifluoromethyl ketone inhibitor complexes: comparison of slowly and rapidly equilibrating inhibitors. PubMed. [Link]
-
An Outline of the Latest Crystallographic Studies on Inhibitor-Enzyme Complexes for the Design and Development of New Therapeutics against Tuberculosis. MDPI. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ScienceOpen. [Link]
-
Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. ResearchGate. [Link]
-
Transition State Analog Enzyme Inhibitors: Structure-Activity Relationships of Trifluoromethyl Ketones. Taylor & Francis. [Link]
-
Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme. PubMed. [Link]
-
Structure of chymotrypsin-trifluoromethyl ketone inhibitor complexes: comparison of slowly and rapidly equilibrating inhibitors. ACS Publications. [Link]
-
Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. NIH. [Link]
-
A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. Baruch S. Blumberg Institute. [Link]
-
Exploring the effects of trifluoromethyl group in the design of organocatalysts, enzyme inhibitors and in the conformational control of saturated nitrogen-containing heterocycles. Le Studium. [Link]
-
Examples of bioactive molecules containing trifluoromethyl carbinol. ResearchGate. [Link]
-
A novel suicide inhibitor strategy for antiparasitic drug development. PubMed. [Link]
-
Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). PMC. [Link]
-
Enantioselective Desymmetrization of Trifluoromethylated Tertiary Benzhydrols via Hydrogen-Acceptor-Free Ir-Catalyzed Dehydrogenative C–H Silylation: Decisive Role of the Trifluoromethyl Group. ACS Publications. [Link]
-
Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022). Europe PMC. [Link]
-
Selective noncovalent proteasome inhibiting activity of trifluoromethyl‐containing gem‐quaternary aziridines. University of Turin. [Link]
-
Suicide inhibition. Wikipedia. [Link]
-
What can the structures of enzyme-inhibitor complexes tell us about the structures of enzyme substrate complexes?. PubMed. [Link]
-
Development of a Suicide Inhibition Based Protein Labeling (SIBLing) Strategy for Nicotinamide N-methyltransferase. NIH. [Link]
-
An outlook on suicide enzyme inhibition and drug design. PMC. [Link]
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- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. A novel suicide inhibitor strategy for antiparasitic drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties of N-Substituted Cyclohexylamines
Executive Summary
N-substituted cyclohexylamines represent a critical class of secondary and tertiary amines widely utilized as intermediates in pharmaceutical synthesis, rubber accelerators, and corrosion inhibitors. Their utility is governed by a delicate balance between the steric bulk of the cyclohexyl ring and the electronic modulation provided by the N-substituent.
This guide provides a comprehensive technical analysis of their physicochemical behavior, focusing on basicity (pKa), lipophilicity (LogP), and conformational dynamics. It moves beyond static data to explain the causality of these properties and provides validated protocols for their determination.
Molecular Architecture & Structural Dynamics
The physicochemical distinctiveness of N-substituted cyclohexylamines stems from the conformational preference of the cyclohexane ring and the hybridization of the nitrogen atom.
Conformational Analysis
The cyclohexyl group predominantly exists in the chair conformation to minimize torsional strain. In monosubstituted cyclohexanes, the substituent prefers the equatorial position to avoid 1,3-diaxial interactions.
-
Primary Constraint: In N-substituted derivatives (e.g., N-methylcyclohexylamine), the bulky amino group (
) favors the equatorial position. -
Steric Gating: As the size of the N-substituent increases (e.g., N-tert-butyl vs. N-methyl), the rotational freedom around the
bond becomes restricted, impacting the accessibility of the lone pair for protonation or nucleophilic attack.
Electronic vs. Steric Effects
The nitrogen atom is
-
Inductive Effect (+I): Alkyl groups on the nitrogen (N-substitution) donate electron density, theoretically increasing basicity.
-
Solvation Effect: Bulky groups (like a second cyclohexyl ring in dicyclohexylamine) hinder the approach of solvent molecules (water) that stabilize the resulting ammonium ion. This steric hindrance to solvation often counteracts the inductive effect.
Physicochemical Profile: Data & Trends
The following table summarizes the core properties of representative N-substituted cyclohexylamines compared to the parent compound.
Table 1: Comparative Physicochemical Properties
| Compound | Structure Type | pKa (approx.) | LogP (Oct/Water) | Boiling Point (°C) | Key Characteristic |
| Cyclohexylamine | Primary Amine | 10.64 | 1.49 | 134 | High volatility, moderate lipophilicity. |
| N-Methylcyclohexylamine | Secondary Amine | 10.70 | 1.6 - 1.8 | 149 | Increased basicity (inductive), higher lipophilicity. |
| N-Ethylcyclohexylamine | Secondary Amine | 10.80 | ~2.1 | 164 | Enhanced lipophilicity, reduced water solubility. |
| N,N-Dimethylcyclohexylamine | Tertiary Amine | 10.50 | 2.0 - 2.3 | 160 | Lower basicity than secondary due to solvation hindrance. |
| Dicyclohexylamine | Secondary Amine | 11.25 | 4.4 - 4.8 | 256 | Super-lipophilic , strong base, forms stable crystalline salts. |
Note: Values are aggregated from standard chemical databases and may vary slightly based on ionic strength and temperature during measurement.
Basicity Trends
Unlike aromatic amines, cyclohexylamines are strong bases.
-
Trend: Secondary > Primary > Tertiary.
-
Explanation: Secondary amines (N-methyl) benefit from inductive stabilization of the cation without excessive steric penalty. Tertiary amines (N,N-dimethyl) suffer from significant steric hindrance to solvation of the cation, slightly lowering the pKa despite having more electron-donating groups.
Lipophilicity (LogP)
LogP is the critical determinant for Blood-Brain Barrier (BBB) permeability in CNS drug design.
-
Dicyclohexylamine (LogP > 4) is highly lipophilic, making it prone to tissue accumulation but excellent for phase-transfer catalysis.
-
N-Methylcyclohexylamine (LogP ~1.7) sits in the "Goldilocks zone" for oral bioavailability (Rule of 5).
Visualizing Structure-Property Relationships
The following diagram illustrates how structural modifications flow down to alter specific physicochemical outputs.
Figure 1: Causal flow from N-substitution to observable physicochemical properties.
Experimental Protocols
To ensure data integrity in your own research, use the following validated protocols.
Protocol: Potentiometric Determination of pKa
Objective: Determine the precise dissociation constant of an N-substituted cyclohexylamine. Method: Potentiometric Titration.
Reagents:
-
Analyte: ~0.5 mmol N-substituted cyclohexylamine (pure).
-
Titrant: 0.1 M HCl (standardized).
-
Solvent: Degassed water (CO2-free) with 0.1 M KCl (to maintain ionic strength).
Workflow:
-
Preparation: Dissolve the amine in 50 mL of the solvent mixture in a jacketed beaker at 25°C.
-
Calibration: Calibrate the glass pH electrode using buffers at pH 4.0, 7.0, and 10.0.
-
Titration: Add 0.1 M HCl in increments of 0.05 mL. Record equilibrium pH after each addition.
-
Data Analysis: Plot pH vs. Volume of HCl. The inflection point (equivalence point) indicates stoichiometry. The pH at the half-equivalence point equals the pKa (Henderson-Hasselbalch approximation), but a non-linear least squares fit (using software like Hyperquad) is recommended for precision.
Protocol: Shake-Flask LogP Determination
Objective: Measure the partition coefficient between Octanol and Water.
-
Saturation: Pre-saturate 1-octanol with water and water with 1-octanol for 24 hours.
-
Equilibration: Dissolve the amine in the water phase (buffered to pH 7.4 to ensure neutral species dominance, or pH > pKa + 2).
-
Partitioning: Mix equal volumes of the aqueous amine solution and octanol. Shake mechanically for 4 hours at 25°C.
-
Separation: Centrifuge to separate phases.
-
Quantification: Analyze both phases using HPLC-UV (C18 column, detection at 210 nm).
-
Calculation:
Applications in Drug Discovery & Synthesis
Salt Formation & Purification
Dicyclohexylamine is a standard tool in process chemistry for the isolation of acidic intermediates (e.g., penicillin precursors).
-
Mechanism: It forms highly crystalline, non-hygroscopic salts with carboxylic acids.
-
Utility: This allows for the purification of oily acids via crystallization rather than distillation.
CNS Active Agents
N-alkyl cyclohexylamines mimic the structural motifs of several NMDA receptor antagonists and mucolytics (e.g., Bromhexine metabolites).
-
Design Tip: Modulating the N-substituent from methyl to ethyl shifts the LogP by approx +0.5 units, significantly altering BBB penetration without drastically changing the pKa.
Operational Workflow: Salt Screening
The following diagram outlines the decision process for using Dicyclohexylamine in purification.
Figure 2: Workflow for utilizing Dicyclohexylamine in the purification of acidic pharmaceutical intermediates.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7966, Cyclohexylamine. Retrieved from [Link]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7460, N-Methylcyclohexylamine. Retrieved from [Link]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6660, Dicyclohexylamine. Retrieved from [Link]
- Albert, A., & Serjeant, E. P. (1984).The Determination of Ionization Constants: A Laboratory Manual. Springer-Verlag.
- Perrin, D. D., Dempsey, B., & Serjeant, E. P. (1981).pKa Prediction for Organic Acids and Bases. Chapman and Hall. (Source for structural prediction rules).
A Senior Application Scientist's Guide to the Stereochemistry and Chirality of 3-Amino-2-Propanol Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The Critical Role of Three-Dimensionality
In the landscape of modern drug discovery and fine chemical synthesis, the spatial arrangement of atoms within a molecule is not a trivial detail; it is a paramount factor governing biological activity, efficacy, and safety.[1][2] The 3-amino-2-propanol framework and its derivatives represent a quintessential class of chiral building blocks, integral to the synthesis of numerous pharmaceuticals, including beta-blockers and antiviral agents.[3][4] Understanding and controlling the stereochemistry of these molecules is fundamental. This guide provides an in-depth exploration of the core stereochemical principles, stereoselective synthetic strategies, and analytical methodologies pertinent to 3-amino-2-propanol derivatives, grounded in both theoretical knowledge and practical, field-proven insights.
The Stereochemical Core of 3-Amino-2-Propanol
Chirality, a geometric property where a molecule is non-superimposable on its mirror image, is the central theme in the chemistry of 3-amino-2-propanol.[5] The source of this chirality is the carbon atom at the second position (C2), which is a stereogenic center. It is bonded to four distinct substituents: a hydrogen atom (-H), a hydroxyl group (-OH), an aminomethyl group (-CH₂NH₂), and a methyl group (-CH₃).
This arrangement means that 3-amino-2-propanol exists as a pair of stereoisomers known as enantiomers. These enantiomers, designated using the Cahn-Ingold-Prelog (R/S) nomenclature, are mirror images of each other and possess identical physical properties except for their interaction with plane-polarized light and other chiral molecules.[5][6]
Caption: Enantiomers of 3-amino-2-propanol showing the chiral C2 center.
The significance for drug development is profound: one enantiomer may exhibit potent therapeutic effects while its mirror image could be inactive or, in some cases, induce toxicity.[1] Therefore, the synthesis and analysis of enantiomerically pure 3-amino-2-propanol derivatives are not merely academic exercises but critical requirements for pharmaceutical development.
Strategic Approaches to Enantiopure Synthesis
Obtaining a single enantiomer of a 3-amino-2-propanol derivative can be achieved through two primary strategic routes: asymmetric synthesis or the resolution of a racemic mixture. The choice between these pathways is often dictated by factors such as cost, scale, available precursors, and the desired enantiomeric purity.
Caption: Comparison of Asymmetric Synthesis and Chiral Resolution workflows.
Asymmetric Synthesis: Building Chirality Intentionally
Asymmetric synthesis, or chiral synthesis, aims to create the desired stereoisomer directly. This approach is often more elegant and atom-economical than resolution.
-
Substrate-Controlled Synthesis: This strategy leverages starting materials that are already chiral and readily available, often from the "chiral pool" of natural products like amino acids or sugars.[7][8] For example, a chiral amino acid can be chemically modified through a series of stereoconservative reactions to yield the target enantiopure amino alcohol. The causality here is that the stereochemistry of the final product is directly dictated by the inherent chirality of the starting material.
-
Catalytic Asymmetric Synthesis: This is a powerful and widely used method where a small amount of a chiral catalyst directs the reaction of an achiral precursor to preferentially form one enantiomer.
-
Enzymatic Processes: Biocatalysis utilizes enzymes like lipases, proteases, or reductases, which operate with exceptional chemo-, regio-, and enantioselectivity under mild aqueous conditions.[9][10] For instance, the asymmetric reduction of a corresponding aminoketone using a ketoreductase enzyme can yield the desired amino alcohol with very high enantiomeric excess. The choice of enzyme is critical and is often determined through screening of enzyme libraries.
-
Metal-Catalyzed Reactions: Chiral ligands coordinated to a metal center (e.g., Ru, Rh, Ir) can catalyze reactions like asymmetric hydrogenation or transfer hydrogenation.[11] The mechanism relies on the formation of a transient chiral environment around the metal, which forces the substrate to react from a specific face, leading to the preferential formation of one enantiomer.[12]
-
Chiral Resolution: Separating a Mixture
When an achiral synthesis route is employed, the product is a racemic mixture—an equal mix of both enantiomers.[5] Chiral resolution is the process of separating this mixture.
-
Diastereomeric Salt Formation: This classical and often scalable technique is a cornerstone of industrial chiral separations. The racemic amino alcohol (a base) is reacted with an enantiopure chiral acid (the resolving agent, e.g., L- or D-tartaric acid).[13] This acid-base reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility. This difference is exploited to separate them via fractional crystallization. The desired diastereomeric salt is crystallized from the solution, filtered, and then the chiral acid is removed by neutralization to liberate the enantiopure amino alcohol.
Analytical Verification of Stereochemical Purity
The synthesis or resolution of a chiral compound must be followed by rigorous analysis to quantify its stereochemical purity, typically expressed as enantiomeric excess (e.e.).
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric composition of a sample.[14] The principle relies on a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated.[15]
-
Causality of Separation: The CSP contains a chiral selector (e.g., polysaccharide derivatives, macrocyclic glycopeptides) that forms transient, diastereomeric complexes with the analyte enantiomers.[14][16] The stability of these complexes differs for each enantiomer due to steric and electronic interactions (e.g., hydrogen bonding, π-π stacking), leading to different retention times. The enantiomer that forms the more stable complex is retained longer on the column.
-
Data Interpretation: The output is a chromatogram showing two distinct peaks, one for each enantiomer. The enantiomeric excess is calculated from the relative areas of these peaks: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
| Parameter | Typical Conditions for 3-Amino-2-Propanol Derivatives | Rationale |
| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Amylose or Cellulose phenylcarbamates) | Broad applicability for amino alcohols, offering multiple chiral recognition mechanisms.[14] |
| Mobile Phase | Hexane/Isopropanol (IPA) or Hexane/Ethanol with an amine modifier (e.g., DEA, TEA) | The alcohol component (polar modifier) controls retention time and selectivity. The amine modifier is crucial to prevent peak tailing by masking acidic silanol sites on the silica support. |
| Detection | UV at 210-254 nm or Fluorescence Detector (if derivatized) | UV detection is standard for compounds with a chromophore. Fluorescence offers higher sensitivity for derivatized amines.[14] |
| Flow Rate | 0.5 - 1.5 mL/min | Standard flow rates for analytical HPLC to ensure good separation efficiency without excessive pressure. |
NMR Spectroscopy
NMR spectroscopy can also be used to determine enantiomeric purity, typically after derivatizing the analyte with a chiral auxiliary.
-
Use of Chiral Derivatizing Agents (CDAs): The racemic amino alcohol is reacted with an enantiopure CDA (e.g., Mosher's acid chloride) to form a mixture of diastereomers. These diastereomers are no longer mirror images and will exhibit distinct signals (different chemical shifts) in the ¹H or ¹⁹F NMR spectrum.[17] The ratio of the integration of these distinct signals directly corresponds to the enantiomeric ratio of the original sample.[18][19] The key is that the CDA creates a new chiral environment close to the original stereocenter, making the surrounding protons or other nuclei magnetically inequivalent.
Experimental Protocols: From Bench to Analysis
Trustworthy science relies on robust and reproducible protocols. The following methodologies represent self-validating systems for the resolution and analysis of 3-amino-2-propanol derivatives.
Protocol 1: Chiral Resolution via Diastereomeric Salt Formation
Objective: To separate a racemic mixture of a 3-amino-2-propanol derivative using a chiral resolving agent.
-
Dissolution: Dissolve 1.0 equivalent of the racemic 3-amino-2-propanol derivative in a suitable solvent (e.g., methanol, ethanol, or an ethanol/water mixture) with gentle heating until a clear solution is obtained. The choice of solvent is critical; it must dissolve the salt but allow for selective crystallization of one diastereomer upon cooling.
-
Addition of Resolving Agent: In a separate flask, dissolve 0.5 equivalents of the chiral resolving agent (e.g., D-(-)-Tartaric acid) in a minimal amount of the same solvent. Rationale: Using 0.5 equivalents ensures that only one enantiomer can fully react and precipitate, maximizing the yield and purity of the first crop of crystals.
-
Salt Formation & Crystallization: Slowly add the resolving agent solution to the solution of the racemic amine. Stir the mixture and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator for several hours to induce crystallization.
-
Isolation: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the other diastereomer.
-
Liberation of Free Base: Dissolve the isolated diastereomeric salt in water and add a base (e.g., 2M NaOH solution) to adjust the pH to >11. This neutralizes the tartaric acid and liberates the free amino alcohol.
-
Extraction: Extract the enantiomerically enriched amino alcohol from the aqueous solution using an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the enantiopure product.
-
Purity Check: Determine the enantiomeric excess of the product using Chiral HPLC (see Protocol 2).
Protocol 2: Chiral HPLC Analysis
Objective: To determine the enantiomeric excess (e.e.) of a synthesized or resolved sample.
Caption: Workflow for determining enantiomeric excess using Chiral HPLC.
-
System Setup:
-
Column: Chiralpak® IA (or similar amylose-based CSP).
-
Mobile Phase: 90:10:0.1 (v/v/v) Hexane : Isopropanol : Diethylamine. Rationale: This is a common starting point. The hexane/IPA ratio can be adjusted to optimize resolution and retention time. Diethylamine is essential for good peak shape.[14]
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 220 nm.
-
-
Sample Preparation: Prepare a solution of the analyte at approximately 1 mg/mL in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Racemate Injection: First, inject a sample of the known racemic material. This is a critical self-validation step to confirm that the method is capable of separating the two enantiomers and to identify their respective retention times.
-
Sample Injection: Inject the enantiomerically enriched sample.
-
Data Analysis: Record the chromatogram. Identify the peaks corresponding to the (R) and (S) enantiomers based on the racemate injection. Integrate the area under each peak.
-
Calculation: Use the peak areas to calculate the enantiomeric excess as described in section 3.1.
References
-
YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available at: [Link]
-
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Tsukano, C., et al. (2024). Synthesis and applications of symmetric amino acid derivatives. Royal Society of Chemistry. Available at: [Link]
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Morzycki, J. W., et al. (2001). Three new derivatives of 3-amino-1,2-propanediol; their spectral properties and biological evaluation. National Center for Biotechnology Information. Available at: [Link]
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ResearchGate. (1987). Resolution of racemic 1-amino-2-propanol. Available at: [Link]
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Chemistry LibreTexts. (2020). 25.2: Structure and Stereochemistry of the Amino Acids. Available at: [Link]
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ResearchGate. (2018). Intramolecular Interactions in 2-Aminoethanol and 3-Aminopropanol. Available at: [Link]
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An In-Depth Technical Guide to the Solvatochromism of Trifluoromethylated Amino Alcohols
Introduction: The Intersection of Fluorine Chemistry and Photophysics in Drug Discovery
The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF3) group, in particular, is prized for its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] Trifluoromethylated amino alcohols represent a critical class of chiral building blocks and pharmacophores, finding application in a range of therapeutic areas.[3] Understanding the fundamental physicochemical properties of these molecules is paramount for predicting their behavior in biological systems.
This technical guide provides a comprehensive exploration of the solvatochromism of trifluoromethylated amino alcohols. Solvatochromism, the change in a substance's color or spectral properties with a change in solvent polarity, offers a powerful lens through to probe the intricate solute-solvent interactions that govern molecular behavior.[4] For researchers, scientists, and drug development professionals, a deep understanding of solvatochromism provides invaluable insights into a molecule's local microenvironment, which can be leveraged to predict drug-membrane permeability, protein binding interactions, and to design novel fluorescent probes for bioimaging.[5][6]
This guide will delve into the theoretical underpinnings of solvatochromism, provide detailed experimental protocols for its characterization using UV-Visible and Fluorescence Spectroscopy, and offer a framework for data analysis using established solvent polarity scales. We will also explore the unique influence of the trifluoromethyl group on the solvatochromic behavior of amino alcohols and discuss the practical applications of this knowledge in the drug development pipeline.
Theoretical Framework: Unraveling Solute-Solvent Interactions
Solvatochromism arises from the differential solvation of the ground and excited electronic states of a molecule.[4] When a molecule absorbs a photon, it transitions from its ground state (S₀) to an excited state (S₁). The energy difference between these states determines the wavelength of light absorbed. Solvents can stabilize the ground and excited states to different extents, thereby altering this energy gap.[4]
-
Positive Solvatochromism (Bathochromic or Red Shift): If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more than the ground state. This leads to a decrease in the energy gap and a shift of the absorption maximum to a longer wavelength (red shift).[4]
-
Negative Solvatochromism (Hypsochromic or Blue Shift): Conversely, if the ground state is more polar than the excited state, an increase in solvent polarity will preferentially stabilize the ground state, increasing the energy gap and causing a shift to a shorter wavelength (blue shift).[4]
The trifluoromethyl group, being a strong electron-withdrawing group, can significantly influence the dipole moments of both the ground and excited states of an amino alcohol, thus modulating its solvatochromic response.
Quantifying Solvent Polarity: Empirical Scales
To systematically study solvatochromism, empirical solvent polarity scales have been developed. These scales are based on the solvatochromic shifts of standard dyes.
-
Reichardt's ET(30) Scale: This scale is based on the pronounced negative solvatochromism of Reichardt's dye (Betaine 30).[7] The ET(30) value is the molar transition energy of this dye in a given solvent, expressed in kcal/mol.[8] A higher ET(30) value indicates a more polar solvent.
-
Kamlet-Taft Parameters: This multiparameter approach dissects solute-solvent interactions into three components:
-
π *: An index of solvent dipolarity/polarizability.
-
α : A measure of the solvent's hydrogen-bond donor (HBD) acidity.
-
β : A measure of the solvent's hydrogen-bond acceptor (HBA) basicity.[9]
-
The solvatochromic shift (νmax) can be correlated with these parameters using the following linear free-energy relationship:
νmax = ν₀ + sπ* + aα + bβ
where ν₀ is the position of the spectral maximum in a reference solvent, and s, a, and b are coefficients that describe the sensitivity of the solute to each solvent parameter.
Experimental Workflow for Solvatochromic Analysis
A systematic investigation of the solvatochromism of a trifluoromethylated amino alcohol involves a series of well-defined experimental steps.
Caption: A generalized workflow for the experimental determination and analysis of the solvatochromic properties of a target compound.
Detailed Experimental Protocols
1. Materials and Reagents:
-
Trifluoromethylated amino alcohol of interest (synthesized and purified to >98% purity).
-
A range of spectroscopic grade solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetone, acetonitrile, ethanol, methanol, water).
-
Volumetric flasks, pipettes, and quartz cuvettes.
2. Instrumentation:
-
A dual-beam UV-Visible spectrophotometer.
-
A spectrofluorometer.
3. UV-Visible Spectroscopy Protocol:
-
Stock Solution Preparation: Prepare a stock solution of the trifluoromethylated amino alcohol in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mM.
-
Working Solution Preparation: For each solvent to be tested, prepare a working solution by diluting the stock solution to a final concentration that gives an absorbance maximum between 0.5 and 1.0 AU.
-
Instrument Setup:
-
Set the wavelength range to scan from 200 to 800 nm.
-
Use the respective pure solvent as a blank for baseline correction.
-
-
Data Acquisition:
-
Record the absorption spectrum for each solution.
-
Identify the wavelength of maximum absorbance (λmax).
-
4. Fluorescence Spectroscopy Protocol:
-
Working Solution Preparation: Prepare a series of dilute solutions (typically in the micromolar range to avoid inner filter effects) of the trifluoromethylated amino alcohol in the selected solvents.
-
Instrument Setup:
-
Set the excitation wavelength to the λmax determined from the UV-Vis spectra.
-
Scan the emission spectrum over a suitable wavelength range.
-
-
Data Acquisition:
-
Record the emission spectrum for each solution.
-
Identify the wavelength of maximum emission (λem).
-
Data Analysis and Interpretation
The collected spectroscopic data can be analyzed to provide a quantitative understanding of the solvatochromic behavior of the trifluoromethylated amino alcohol.
Illustrative Data Presentation
| Solvent | ET(30) (kcal/mol) | π* | α | β | λmax (abs) (nm) | νmax (abs) (cm⁻¹) | λmax (em) (nm) | νmax (em) (cm⁻¹) | Stokes Shift (cm⁻¹) |
| Hexane | 31.0 | -0.08 | 0.00 | 0.00 | 350 | 28571 | 400 | 25000 | 3571 |
| Toluene | 33.9 | 0.54 | 0.00 | 0.11 | 355 | 28169 | 415 | 24096 | 4073 |
| Dichloromethane | 40.7 | 0.82 | 0.13 | 0.10 | 362 | 27624 | 430 | 23256 | 4368 |
| Acetone | 42.2 | 0.71 | 0.08 | 0.48 | 368 | 27174 | 445 | 22472 | 4702 |
| Acetonitrile | 45.6 | 0.75 | 0.19 | 0.40 | 370 | 27027 | 450 | 22222 | 4805 |
| Ethanol | 51.9 | 0.54 | 0.86 | 0.75 | 375 | 26667 | 465 | 21505 | 5162 |
| Methanol | 55.4 | 0.60 | 0.98 | 0.66 | 378 | 26455 | 475 | 21053 | 5402 |
| Water | 63.1 | 1.09 | 1.17 | 0.47 | 385 | 25974 | 490 | 20408 | 5566 |
Correlation with Solvent Polarity Scales
The relationship between the solvatochromic shifts and the solvent polarity parameters can be visualized and quantified through graphical analysis.
Caption: A schematic representation of the data analysis process for correlating solvatochromic shifts with empirical solvent polarity scales.
A plot of νmax versus ET(30) would reveal the overall sensitivity of the trifluoromethylated amino alcohol to solvent polarity. A good linear correlation suggests that the solvatochromic behavior is primarily driven by the overall polarity of the solvent.
Multiple linear regression analysis using the Kamlet-Taft parameters provides a more nuanced understanding of the specific interactions at play. The magnitudes and signs of the coefficients s, a, and b indicate the relative contributions of dipolarity/polarizability, hydrogen-bond acidity, and hydrogen-bond basicity to the observed solvatochromic shifts. For an amino alcohol, with its hydroxyl and amino groups, the α and β parameters are expected to be particularly significant.
The Influence of the Trifluoromethyl Group
The presence of a CF₃ group is expected to have a profound impact on the solvatochromic properties of an amino alcohol:
-
Increased Acidity of the Hydroxyl Group: The strong electron-withdrawing nature of the CF₃ group increases the acidity of the adjacent hydroxyl proton, making the molecule a stronger hydrogen-bond donor. This would likely lead to a greater sensitivity to the solvent's hydrogen-bond acceptor basicity (β).
-
Reduced Basicity of the Amino Group: The inductive effect of the CF₃ group can decrease the electron density on the nitrogen atom of the amino group, reducing its basicity and its ability to act as a hydrogen-bond acceptor.
-
Modification of Dipole Moments: The CF₃ group will significantly alter the ground and excited state dipole moments of the molecule. Computational studies, such as Density Functional Theory (DFT), can be employed to predict these changes and rationalize the observed solvatochromic behavior.[10]
-
Enhanced Lipophilicity: The lipophilic nature of the CF₃ group can influence the solvation shell around the molecule, particularly in biphasic systems or at interfaces, which is highly relevant for drug-membrane interactions.[1]
Applications in Drug Development
A thorough understanding of the solvatochromism of trifluoromethylated amino alcohols offers several advantages in the drug development process:
-
Predicting Membrane Permeability: The solvatochromic behavior of a drug candidate can provide insights into its partitioning between aqueous and lipid environments, which is a key determinant of its ability to cross cell membranes.
-
Probing Drug-Target Interactions: By attaching a trifluoromethylated amino alcohol moiety as a fluorescent probe to a larger molecule, changes in its emission spectrum can be used to monitor binding events and conformational changes in proteins.[5]
-
Development of Biosensors: The sensitivity of these molecules to their local environment makes them promising candidates for the development of fluorescent sensors for specific analytes or to report on changes in cellular microenvironments.[6]
-
Formulation Development: Knowledge of solute-solvent interactions is crucial for selecting appropriate solvent systems for drug formulation and for predicting drug solubility and stability.
Conclusion
The study of the solvatochromism of trifluoromethylated amino alcohols provides a powerful platform for elucidating the fundamental principles of solute-solvent interactions and for gaining predictive insights into the behavior of these important molecules in complex biological milieu. The systematic application of UV-Visible and fluorescence spectroscopy, coupled with rigorous data analysis using empirical solvent polarity scales, enables a detailed characterization of their photophysical properties. For researchers in drug discovery and development, this knowledge is not merely academic; it is a practical tool that can guide the design of more effective and safer therapeutic agents. As the demand for novel fluorinated pharmaceuticals continues to grow, a deep understanding of their solvatochromic behavior will be an indispensable asset in the quest for next-generation medicines.
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Use of DFT Calculations as a Tool for Designing New Solvatochromic Probes for Biological Applications. (2024). IRL @ UMSL. Retrieved February 12, 2026, from [Link]
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Monitoring protein interactions and dynamics with solvatochromic fluorophores. (n.d.). PMC. Retrieved February 12, 2026, from [Link]
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Solvatochromism. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]
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Synthesis and photophysical properties of novel (trifluoromethyl)phenylethynyl-substituted metallophthalocyanines. (2018). ResearchGate. Retrieved February 12, 2026, from [Link]
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Experimental and Computational Study of Solvatochromic Effect on Substituted 1,3-Diarylpropenone. (2023). ResearchGate. Retrieved February 12, 2026, from [Link]
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Application of Reichardt's Solvent Polarity Scale (ET(30)) in the Selection of Bonding Agents for Composite Solid Rocket Propellants. (2022). MDPI. Retrieved February 12, 2026, from [Link]
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Effect of solvent polarity in absorption spectra for Dye 1. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024). PMC. Retrieved February 12, 2026, from [Link]
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Solvatochromism Effect of Different Solvents on UV-Vis Spectra of Flouresceine and its Derivatives. (2015). ResearchGate. Retrieved February 12, 2026, from [Link]
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Fluorinated alkoxides. Part XI. Studies on highly fluorinated amino-alcohols and their metal derivatives. (n.d.). Royal Society of Chemistry. Retrieved February 12, 2026, from [Link]
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Kamlet−Taft Solvatochromic Parameters of the Sub- and Supercritical Fluorinated Ethane Solvents. (2002). The Journal of Physical Chemistry B. Retrieved February 12, 2026, from [Link]
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Evaluating Chromotropismwith a Spectrophotometer: Solvatochromism and Thermochromism. (n.d.). Shimadzu. Retrieved February 12, 2026, from [Link]
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Study on the empirical parameter of solvent polarity - The E T(30) scale of carbonate using Reichardt's Dye. (2005). Beijing Institute of Technology. Retrieved February 12, 2026, from [Link]
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Expanding organofluorine chemical space: the design of chiral fluorinated isosteres enabled by I(i)/I(iii) catalysis. (2018). PMC. Retrieved February 12, 2026, from [Link]
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Trifluoromethyl-Functionalized 2D Covalent Organic Framework for High-Resolution Separation of Isomers. (2023). PubMed. Retrieved February 12, 2026, from [Link]
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2021). MDPI. Retrieved February 12, 2026, from [Link]
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SOLVENT EFFECTS ON THE ABSORPTION AND FLUORESCENCE SPECTRA OF Er(III) (AZO-DYES AND SCHIFF BASES) COMPLEXES. (2011). n.d. Retrieved February 12, 2026, from [Link]
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Synthesis and Luminescent Properties of Trifluoromethyl-Functionalized Biscyclometalated Gold(III) Complexes. (2024). PubMed. Retrieved February 12, 2026, from [Link]
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The Journal of Organic Chemistry. (n.d.). ACS Publications. Retrieved February 12, 2026, from [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024). ResearchGate. Retrieved February 12, 2026, from [Link]
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Solvatochromic and Computational Study of Three Benzo-[f]-Quinolinium Methylids with Photoinduced Charge Transfer. (2022). MDPI. Retrieved February 12, 2026, from [Link]
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application of reichardt's solvent polarity scale [et(30)] in the selection of bonding agents for composite solid rocket propellants. (2022). Preprints.org. Retrieved February 12, 2026, from [Link]
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Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. (2025). Chemical Communications. Retrieved February 12, 2026, from [Link]
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Spectro-Fluor™ Technology for Reliable Detection of Proteins and Biomarkers of Disease: A Pioneered Research Study. (2014). PMC. Retrieved February 12, 2026, from [Link]
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Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications. (2017). Accounts of Chemical Research. Retrieved February 12, 2026, from [Link]
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Kamlet−Taft Solvatochromic Parameters of the Sub- and Supercritical Fluorinated Ethane Solvents. (2002). Academia.edu. Retrieved February 12, 2026, from [Link]
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Recent advances in the diverse transformations of trifluoromethyl alkenes. (2025). RSC Publishing. Retrieved February 12, 2026, from [Link]
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Solvatochromic probes for detecting hydrogen-bond-donating solvents. (2019). ResearchGate. Retrieved February 12, 2026, from [Link]
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MEASUREMENT OF SOLVENT PROPERTIES USING KAMLET-TAFT APPROACH FOR APPLICATION IN SYNTHESIS. (2021). n.d. Retrieved February 12, 2026, from [Link]
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Solvent effects on the absorption and fluorescence spectra of er(iii) (azo-dyes and schiff bases) complexes: Determination of ground and excited state dipole moment. (2011). ResearchGate. Retrieved February 12, 2026, from [Link]
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The Negative Solvatochromism of Reichardt's Dye B30 – A Complementary Study. (n.d.). n.d. Retrieved February 12, 2026, from [Link]
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Using new solvatochromic parameters to investigate dye–solvent interactions. (2022). Griffith Research Online. Retrieved February 12, 2026, from [Link]
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Methodological & Application
Application Note: Chiral HPLC Separation of 3-[Cyclohexyl(methyl)amino]-1,1,1-trifluoro-2-propanol
This guide details the method development and validation protocols for the chiral separation of 3-[Cyclohexyl(methyl)amino]-1,1,1-trifluoro-2-propanol .
This molecule presents a specific triad of chromatographic challenges:
-
Basicity: The tertiary cyclohexyl-methyl-amine moiety causes severe peak tailing on silanol-active surfaces.[1]
-
Acidity/H-Bonding: The electron-withdrawing trifluoromethyl (
) group significantly increases the acidity of the secondary hydroxyl ( ), altering its interaction with chiral stationary phases (CSPs).[1] -
Detection Limits: The absence of a strong chromophore (e.g., phenyl ring) renders standard UV detection at 254 nm ineffective.[1]
Introduction & Mechanistic Strategy
The Target Molecule
-
Structure:
[1] -
Chiral Center: C2 (bearing the
and groups).[1] -
Class:
-trifluoromethyl- -amino alcohol.[1]
Separation Mechanism
The separation on polysaccharide-based columns (Amylose/Cellulose carbamates) is driven by a "Three-Point Interaction":
-
H-Bond Donor: The
-enhanced hydroxyl proton is a strong donor to the carbonyl ( ) of the CSP carbamate linkage.[1] -
H-Bond Acceptor: The tertiary amine nitrogen accepts a proton from the CSP's amide (
).[1] -
Steric Fit: The bulky cyclohexyl group vs. the smaller methyl group provides the steric discrimination within the chiral groove of the CSP.[1]
Critical Consideration: The
Method Development Workflow
Primary Screening Strategy (Normal Phase)
Normal Phase (NP) is the gold standard for this class due to the solubility of the lipophilic cyclohexyl group and the distinct H-bonding environment provided by non-polar solvents.
| Parameter | Recommendation | Rationale |
| Column 1 | Chiralpak AD-H / IA (Amylose tris(3,5-dimethylphenylcarbamate)) | Historically the most selective for |
| Column 2 | Chiralcel OD-H / IB (Cellulose tris(3,5-dimethylphenylcarbamate)) | Complementary selectivity if AD fails.[1] |
| Mobile Phase A | n-Hexane or n-Heptane | Inert carrier, maximizes steric recognition.[1] |
| Mobile Phase B | Isopropanol (IPA) or Ethanol (EtOH) | Alcohol modifier modulates H-bonding.[1] |
| Basic Additive | Diethylamine (DEA) or Triethylamine (TEA) | Mandatory (0.1%). Masks residual silanols to prevent amine tailing.[1] |
| Detection | UV 210 nm or ELSD | Molecule lacks aromatic rings.[1] 254 nm is blind.[1] |
Detailed Protocols
Protocol A: Robust Normal Phase Separation (QC Grade)
Best for purity analysis and preparative scale-up.[1]
Instrument Configuration:
-
System: HPLC with Diode Array Detector (DAD) or ELSD.[1]
-
Flow Cell: Standard (10 mm path length) or High-Sensitivity if using UV.[1]
-
Temperature: 25°C (Lower temperature often improves resolution for this class).
Step-by-Step Procedure:
-
Mobile Phase Preparation:
-
Mix n-Hexane / Isopropanol / Diethylamine (90 : 10 : 0.1 v/v/v) .
-
Note: Pre-mix the DEA into the alcohol portion before adding Hexane to ensure miscibility.[1] Degas thoroughly.
-
-
Column Equilibration:
-
Install Chiralpak AD-H (4.6 x 250 mm, 5 µm).[1]
-
Flush with mobile phase at 1.0 mL/min for 20 column volumes (approx. 45 mins).
-
Verify baseline stability at 210 nm .
-
-
Sample Preparation:
-
Dissolve 1.0 mg of sample in 1.0 mL of Mobile Phase .
-
Caution: Do not dissolve in pure IPA or MeOH if injecting large volumes (>10 µL), as solvent mismatch will broaden peaks.[1]
-
-
Execution:
Expected Results:
-
Enantiomer 1: ~6–8 mins.
-
Enantiomer 2: ~10–14 mins.[1]
-
Resolution (
): Typically > 2.5. -
Tailing Factor (
): < 1.2 (If > 1.5, increase DEA to 0.2%).[1]
Protocol B: LC-MS Compatible Reversed Phase (Bioanalysis)
Best for trace analysis in biological fluids or when MS detection is required.[1]
Instrument Configuration:
-
System: UHPLC/HPLC connected to SQ/TQ Mass Spectrometer.
-
Column: Chiralpak IG-3 or Chiralpak IA-3 (Immobilized phases are required for solvent flexibility, though standard coated AD-RH/OD-RH can work).[1]
Step-by-Step Procedure:
-
Mobile Phase Preparation:
-
Solvent A: 20 mM Ammonium Bicarbonate in Water (pH adjusted to 9.0 with Ammonium Hydroxide). High pH keeps the amine uncharged, improving peak shape.
-
Solvent B: Acetonitrile (MeCN).[1]
-
-
Gradient Profile:
-
0–15 min: 40% B to 60% B (Linear Gradient).[1]
-
Flow Rate: 0.5 mL/min (for 3 µm columns).
-
-
Detection (MS):
Visualization of Logic & Workflow
Figure 1: Method Development Decision Tree
Caption: Decision tree for optimizing chiral separation of trifluoro-amino-alcohols, addressing detection limits and peak shape issues.
Figure 2: Chiral Recognition Mechanism
Caption: The "Three-Point Interaction" model. The CF3 group enhances the acidity of the OH, strengthening the primary H-bond with the stationary phase.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Peaks Visible | Wrong detection wavelength. | Switch UV to 205–210 nm . Ensure reference wavelength is off or set >360 nm.[1] |
| Broad/Tailing Peaks | Silanol interaction with amine.[1] | Fresh mobile phase with 0.1% DEA .[1] Ensure column is not old (voids). |
| Peak Inversion | Sample solvent mismatch. | Dissolve sample in mobile phase. Avoid pure IPA/MeOH if possible. |
| Low Resolution ( | Non-optimal alcohol modifier.[1] | Switch from IPA to Ethanol (sharper peaks) or Methanol (different selectivity, requires immobilized IA/IB column).[1] |
References
-
Chiral Technologies. (2023).[1] Instruction Manual for CHIRALPAK® AD-H, AS-H and CHIRALCEL® OD-H, OJ-H Columns. Daicel Corporation.[1] Link
-
Sakai, T., et al. (2003).[1] "Enantioselective synthesis of trifluoromethyl-substituted alcohols and their chiral recognition." Tetrahedron: Asymmetry, 14(12), 1631-1636.[1] (Demonstrates the impact of CF3 on H-bonding with carbamate phases).
-
Subramanian, G. (2007).[1] Chiral Separation Techniques: A Practical Approach. Wiley-VCH.[1] (Standard reference for amine additive requirements in Normal Phase).
-
BenchChem. (2025).[1][2] A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols. Link[1]
-
PubChem. (2025).[1][3] Compound Summary: 3-amino-1,1,1-trifluoropropan-2-ol derivatives.[1] National Library of Medicine.[1] Link
Sources
Application Note: Strategic Utilization of 3-[Cyclohexyl(methyl)amino]-1,1,1-trifluoro-2-propanol in Fluorinated Peptide Development
[1]
Executive Summary
The incorporation of fluorine into peptide backbones significantly enhances metabolic stability, lipophilicity, and receptor binding affinity. However, the stereoselective synthesis of
This compound (referred to herein as Ligand-TF ) is a specialized chiral amino-alcohol ligand.[1] It is deployed in two critical phases of the peptide development workflow:
-
Upstream Synthesis: As a chiral ligand in the asymmetric alkylation of imines/carbonyls to generate enantiopure fluorinated amino acid building blocks.
-
Quality Control: As a
NMR Chiral Solvating Agent (CSA) to validate the optical purity of fluorinated residues before SPPS loading.
Chemical Profile & Mechanism of Action[1]
Compound Specifications
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 446276-15-9 |
| Molecular Formula | |
| Molecular Weight | 225.25 g/mol |
| Functionality | Chiral Ligand (Lewis Base), |
| pKa (est) | ~9.5 (Amine), ~12.0 (Alcohol - lowered by |
Mechanistic Role: The "Zinc-Chelate" Model
In the synthesis of fluorinated amino acids, Ligand-TF operates by coordinating with organozinc reagents (e.g.,
DOT Diagram: Chiral Induction Mechanism
Caption: Mechanistic flow of Ligand-TF mediating stereoselective alkylation via a rigid Zinc transition state.
Application Protocol A: Asymmetric Synthesis of Fluorinated Building Blocks
Objective: To synthesize (S)-
Materials Required[1][2][3][4][5][6]
-
Substrate: Ethyl 3,3,3-trifluoropyruvate imine (or equivalent precursor)[1]
-
Reagent: Diethylzinc (
, 1.0 M in hexanes) -
Solvent: Anhydrous Toluene
-
Atmosphere: Argon/Nitrogen
Step-by-Step Methodology
-
Ligand Activation:
-
In a flame-dried Schlenk flask under Argon, dissolve Ligand-TF (10 mol%) in anhydrous toluene.
-
Add
(2.2 equiv) dropwise at 0°C. -
Observation: Evolution of ethane gas indicates formation of the active Zinc-alkoxide complex.[1]
-
Stir for 30 minutes at Room Temperature (RT) to ensure complete chelation.
-
-
Substrate Addition:
-
Cool the mixture to -20°C.
-
Slowly add the trifluoromethyl imine substrate (1.0 equiv) dissolved in toluene.
-
Critical Note: The low temperature is essential to maximize the enantiomeric excess (
) by freezing out the less favorable transition state.
-
-
Reaction & Quench:
-
Monitor by TLC or
NMR. Reaction typically completes in 4–12 hours. -
Quench with saturated
solution. -
Extract with Ethyl Acetate (
). Dry organic layer over .
-
-
Purification:
-
Concentrate in vacuo.
-
Purify the resulting amine via flash chromatography.
-
Result: Protected
-trifluoromethyl amino acid ready for hydrolysis and Fmoc-protection.[1]
-
Application Protocol B: NMR Chiral Analysis (QC)
Objective: To verify the enantiomeric purity of the synthesized building block before committing to expensive SPPS.
Rationale: Fluorine NMR is highly sensitive.[3] In an achiral solvent, enantiomers of F-amino acids have identical chemical shifts. Adding Ligand-TF (a chiral environment) creates transient diastereomeric complexes, splitting the
Experimental Setup
| Parameter | Setting |
| Instrument | 400 MHz NMR (min) with |
| Solvent | |
| Analyte | Protected F-Amino Acid (~5 mg) |
| CSA Reagent | Ligand-TF (~10–20 mg, 2–4 equivalents) |
Protocol
-
Dissolve the F-amino acid analyte in 0.6 mL of deuterated solvent in an NMR tube.[1]
-
Acquire a baseline
spectrum (Single peak expected). -
Add 1 equivalent of Ligand-TF directly to the tube.[1] Shake to dissolve.
-
Acquire spectrum. If splitting is not resolved, add increments of Ligand-TF up to 4 equivalents.[1]
-
Data Analysis: Calculate Enantiomeric Excess (
) using the integration of the split peaks ( and ):
Application Protocol C: Solid-Phase Peptide Synthesis (SPPS) Incorporation
Once the building block is synthesized and validated, it is incorporated into the peptide.[1]
Challenge:
Optimized Coupling Cycle:
-
Resin: Use low-loading resins (e.g., 2-CTC, 0.3 mmol/g) to reduce steric crowding.[1]
-
Coupling Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt .[1]
-
Conditions:
-
AA : HATU : HOAt : DIEA ratio = 3 : 2.9 : 3 : 6 .
-
Time: Double coupling, 2 hours each at 40°C (Microwave assisted if available).
-
-
Monitoring: Use the Chloranil Test (for secondary amines) or micro-cleavage LCMS to verify coupling completion.
References
-
Ma, J. A., & Cahard, D. (2004). Asymmetric Synthesis of
-Trifluoromethylated -Amino Acids. Chemical Reviews, 104(12), 6119-6146.[1] Link[1] -
Qiu, X. L., & Qing, F. L. (2011).[4] Recent advances in the synthesis of fluorinated amino acids.[3][4][5] European Journal of Organic Chemistry, 2011(18), 3261-3278. Link[1]
-
Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience.[1] (Context for Chiral Solvating Agents).
-
Sasaki, N. A. (2008). "Synthesis of Fluorinated Amino Acids and Peptides". In Fluorine in Medicinal Chemistry and Chemical Biology. Wiley-Blackwell.[1]
Disclaimer: This protocol is intended for research use only. This compound is a chemical reagent; consult the Safety Data Sheet (SDS) for handling precautions.
Sources
- 1. scribd.com [scribd.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for NMR Analysis of Cyclohexylamino Derivatives
Abstract: This comprehensive guide provides a detailed framework for the Nuclear Magnetic Resonance (-NMR) analysis of cyclohexylamino derivatives, a chemical class of significant interest in pharmaceutical and materials science.[1][2][3] This document moves beyond a simple recitation of protocols to offer an in-depth rationale for experimental choices, ensuring robust and reproducible results. It is intended for researchers, scientists, and drug development professionals seeking to leverage NMR spectroscopy for structural elucidation, purity assessment, and quantitative analysis of these compounds.[4][5][6][7]
Foundational Principles: The "Why" of NMR in Cyclohexylamino Derivative Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for the study of organic molecules due to its unparalleled ability to provide detailed structural and dynamic information at the atomic level.[1][8][9] For cyclohexylamino derivatives, which are often synthesized for biological evaluation, NMR is indispensable.[2][3][10] It allows for unambiguous confirmation of the molecular structure, including the stereochemistry of the cyclohexane ring and the nature of substituents on the amino group. Furthermore, Quantitative NMR (qNMR) offers a powerful method for determining the purity of these compounds without the need for identical reference standards, a significant advantage in drug development and quality control.[5][11]
The core principle of NMR lies in the interaction of atomic nuclei with an external magnetic field.[9][12] The precise resonance frequency of a nucleus is exquisitely sensitive to its local chemical environment, providing a unique fingerprint of the molecule's structure. By employing a suite of 1D and 2D NMR experiments, we can piece together the molecular puzzle, identifying neighboring atoms and their connectivity.
Experimental Workflow: From Sample Preparation to Data Interpretation
A successful NMR analysis hinges on a meticulously planned and executed workflow. The following sections detail each critical stage, providing both the "how" and the "why" for each step.
Sources
- 1. azooptics.com [azooptics.com]
- 2. New Derivatives of 2-(Cyclohexylamino)thiazol-4(5H)-one as Strong Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1: Synthesis, Antiproliferative and Redox-Modulating Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. emerypharma.com [emerypharma.com]
- 6. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 7. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 8. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. longdom.org [longdom.org]
Application Note: A Guide to the Enzymatic Synthesis of Chiral Fluoroamines
Audience: Researchers, scientists, and drug development professionals.
Abstract: The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and bioavailability. Chiral fluoroamines, in particular, are pivotal building blocks for a new generation of therapeutics. Traditional chemical synthesis of these compounds can be challenging, often requiring harsh reagents and complex purification strategies to achieve high enantiopurity. This guide provides an in-depth overview of enzymatic strategies for the synthesis of chiral fluoroamines, offering a greener, more selective, and highly efficient alternative. We will explore the mechanisms, advantages, and practical protocols for key enzyme classes, including transaminases and reductive aminases, equipping researchers with the knowledge to implement these powerful biocatalytic tools in their own laboratories.
The Strategic Advantage of Biocatalysis for Chiral Fluoroamine Synthesis
The introduction of fluorine can profoundly alter the physicochemical properties of a molecule.[1][2] In the context of chiral amines, achieving high enantiomeric purity is critical, as different enantiomers of a drug can have vastly different pharmacological or toxicological profiles. Biocatalysis emerges as a superior method for this task due to the inherent stereoselectivity of enzymes.[3] Enzymes create a chiral active site environment where the prochiral substrate is precisely oriented, leading to the formation of one enantiomer over the other with exceptional selectivity.[4] This guide focuses on two primary enzymatic strategies: asymmetric synthesis from a prochiral ketone and kinetic resolution of a racemic amine.[5]
Key Enzymatic Approaches:
-
Transaminases (ATAs): Catalyze the transfer of an amino group from a donor molecule to a fluorinated prochiral ketone.
-
Reductive Aminases (RedAms) & Amine Dehydrogenases (AmDHs): Catalyze the direct reductive amination of fluorinated ketones using ammonia and a reducing cofactor.[6]
Below is a generalized workflow for employing biocatalysis in the synthesis of a target chiral fluoroamine.
Figure 1: General workflow for the enzymatic synthesis of chiral fluoroamines.
Transaminases (ATAs): The Workhorse for Asymmetric Amination
Amine transaminases (ATAs), which are pyridoxal-5'-phosphate (PLP)-dependent enzymes, are among the most widely used biocatalysts for chiral amine synthesis.[7][8][9] They function via a "ping-pong bi-bi" mechanism, where the PLP cofactor acts as an intermediary carrier of the amino group.
Mechanism of Action
The reaction proceeds in two half-reactions:
-
The amino group from an amine donor (e.g., isopropylamine, L-alanine) is transferred to the PLP cofactor, forming pyridoxamine-5'-phosphate (PMP) and releasing a ketone byproduct.
-
The PMP then transfers the amino group to the prochiral fluoro-ketone substrate, regenerating the PLP cofactor and forming the desired chiral fluoroamine.[5]
Figure 3: Mechanism of amine dehydrogenase (AmDH) catalyzed reductive amination.
Causality and Experimental Choices
The primary advantage of AmDHs is that the reaction is essentially irreversible, completely avoiding the equilibrium issues faced by transaminases. However, the main challenge is the requirement for the expensive NAD(P)H cofactor. [6]
-
Cofactor Regeneration: To make the process economically viable, the oxidized cofactor (NAD(P)⁺) must be continuously regenerated back to its reduced form (NAD(P)H). This is achieved by adding a second enzyme-substrate system. A common choice is formate dehydrogenase (FDH) with sodium formate, which converts formate to CO₂, reducing NAD⁺ to NADH in the process. [10]This creates a highly atom-efficient system where ammonium formate serves as both the amine source and the ultimate reductant. [10]
Protocol: Reductive Amination using an AmDH with Cofactor Regeneration
This protocol outlines the synthesis of a chiral fluoroamine using an AmDH coupled with a formate dehydrogenase (FDH) for cofactor recycling.
Materials and Reagents:
-
Amine Dehydrogenase (AmDH)
-
Formate Dehydrogenase (FDH)
-
Prochiral fluorinated ketone substrate
-
Ammonium formate (amine source and reductant)
-
Nicotinamide adenine dinucleotide (NAD⁺)
-
Tris-HCl buffer (100 mM, pH 8.5)
-
DMSO
Protocol Steps:
-
Reagent Preparation:
-
Prepare a 2 M ammonium formate solution in 100 mM Tris-HCl buffer (pH 8.5).
-
Prepare stock solutions of AmDH (10 mg/mL) and FDH (5 mg/mL) in the same buffer.
-
Prepare a 20 mM NAD⁺ stock solution in buffer.
-
Dissolve the fluorinated ketone substrate in DMSO to create a 500 mM stock solution.
-
-
Reaction Setup: In a 10 mL reaction vessel, combine:
-
8 mL of the 2 M ammonium formate buffer.
-
500 µL of the NAD⁺ stock solution (final concentration ~1 mM).
-
200 µL of the AmDH stock solution.
-
200 µL of the FDH stock solution.
-
-
Reaction Initiation: Start the reaction by adding 100 µL of the 500 mM ketone substrate stock solution (final concentration ~5 mM).
-
Incubation: Seal the vessel and incubate at 30 °C with gentle agitation for 24-48 hours.
-
Work-up and Analysis: Follow the same work-up and analysis procedures (pH adjustment, extraction, chiral HPLC) as described in the transaminase protocol (Section 2.3).
Data Summary
| Enzyme Type | Substrate Type | Conversion | ee (%) | Key Feature | Reference |
| Reductive Aminase | β-fluoroarylamines | >90% | 85-99% | Synthesizes primary and secondary amines | [6] |
| Amine Dehydrogenase | Aromatic & Aliphatic Ketones | Up to quantitative | >99% (R) | Uses dual-enzyme system with FDH for cofactor recycling | [10] |
| Engineered AmDH | Aliphatic Ketones | High | >99% (S) | Engineered from Leucine Dehydrogenase for new substrate scope | [11] |
Analytical Considerations: Verifying Success
A robust analytical method is crucial for any synthetic protocol. The two key parameters to measure are:
-
Conversion: The percentage of starting material that has been converted to product. This can be determined using techniques like Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Enantiomeric Excess (ee%): A measure of the stereochemical purity of the product. It is defined as |(% Major Enantiomer - % Minor Enantiomer)|. This is almost exclusively determined by Chiral HPLC , using a column with a chiral stationary phase that can separate the two enantiomers, allowing for their relative quantification. For fluorinated compounds, ¹⁹F NMR with a chiral solvating agent can also be an effective method. [12]
References
-
He, Y., Wu, L., Wu, J. et al. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 105, 7523–7541. [Link]
-
Sotorríos, L., et al. (2014). Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system. Biotechnology and Bioengineering, 111(9), 1737-1746. [Link]
-
Tusseau, M., et al. (2018). Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research, 51(10), 2329-2342. [Link]
-
Marshall, J. R., et al. (2021). Structure and Mutation of the Native Amine Dehydrogenase MATOUAmDH2. ChemBioChem, 22(18), 2748-2755. [Link]
-
O'Hagan, D., & Deng, H. (2015). Enzymatic Fluorination and Biotechnological Developments of the Fluorinase. Chemical Reviews, 115(2), 634-649. [Link]
-
Srivastava, S., et al. (2023). Quantitative Real-Time Fluorine NMR Spectroscopy for Enzyme Kinetics: Hydrolysis of N-trifluoroacetylglycine (TFAG) by Acylase I. ChemRxiv. [Link]
-
Gomm, A., & O'Reilly, E. (2018). Asymmetric Synthesis of Chiral Halogenated Amines using Amine Transaminases. ResearchGate. [Link]
-
Blaauw, R. H., et al. (2004). Chemo-Enzymatic Synthesis of Chiral Fluorine-Containing Building Blocks. CHIMIA International Journal for Chemistry, 58(3), 145-148. [Link]
-
ResearchGate. (n.d.). Kinetic resolution of β‐fluoroamines by a promiscuous hydrodefluorination‐deamination process catalyzed by ATAs. ResearchGate. [Link]
-
Gomm, A., & O'Reilly, E. (2018). Transaminases for chiral amine synthesis. Current Opinion in Chemical Biology, 43, 106-112. [Link]
-
Belsare, S., et al. (2023). Mechanism-Guided Engineering of Fluorinase Unlocks Efficient Nucleophilic Biofluorination. bioRxiv. [Link]
-
Al-Zuhair, H. H. (2023). Educational activity of enzyme kinetics in an undergraduate biochemistry course. Biochemistry and Molecular Biology Education, 51(5), 585-591. [Link]
-
University of California, Santa Barbara. (n.d.). Advanced Biocatalytic Methods for the Synthesis of Non-Canonical Amino Acids and Amine Derivatives. UCSB Technology & Industry Alliances. [Link]
-
Szałaj, N., et al. (2022). The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. International Journal of Molecular Sciences, 23(22), 14207. [Link]
-
Vikhrankar, S. S., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Biotechnology and Bioprocess Engineering, 29, 233-251. [Link]
-
Abrahamson, M. J., et al. (2013). Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. Green Chemistry, 15(7), 1778-1781. [Link]
-
Fang, J. (2019). Aldolase-catalyzed synthesis of chiral organofluorines. eScholarship, University of California. [Link]
-
Wikipedia. (n.d.). Kinetic resolution. Wikipedia. [Link]
-
Gomm, A. (2018). (Open Access) Transaminases for chiral amine synthesis. SciSpace. [Link]
-
Ducrot, L., et al. (2023). Native amine dehydrogenases can catalyze the direct reduction of carbonyl compounds to alcohols in the absence of ammonia. Frontiers in Catalysis, 3. [Link]
-
Martinelli, L. I., & Nikel, P. I. (2022). Oligomerization engineering of the fluorinase enzyme leads to an active trimer that supports synthesis of fluorometabolites in vitro. Microbial Biotechnology, 15(5), 1622-1634. [Link]
-
Bakhtin, M. A., et al. (2023). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Molecules, 28(17), 6401. [Link]
-
Gentry, E. C., & Baran, P. S. (2023). Biocatalytic Strategies for Nitration Reactions. JACS Au, 3(7), 1845-1855. [Link]
-
Kroutil, W. (n.d.). Kinetic Resolution of Enantiomers - Biocatalysis. University of Graz. [Link]
-
Chen, L., et al. (2022). Substrate-Specific Engineering of Amino Acid Dehydrogenase Superfamily for Synthesis of a Variety of Chiral Amines and Amino Acids. International Journal of Molecular Sciences, 23(7), 3686. [Link]
-
Le, C. M., et al. (2023). α,β-Desaturation and Formal β-C(sp3)–H Fluorination of N-Substituted Amines: A Late-Stage Functionalization Strategy Enabled by Electrochemistry. Journal of the American Chemical Society, 145(34), 18746-18755. [Link]
-
Narayan Lab, University of Michigan. (2021, February 12). Jason Fang – Aldolase-catalyzed synthesis of chiral organofluorines. YouTube. [Link]
Sources
- 1. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oligomerization engineering of the fluorinase enzyme leads to an active trimer that supports synthesis of fluorometabolites in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. biocatalysis.uni-graz.at [biocatalysis.uni-graz.at]
- 5. mdpi.com [mdpi.com]
- 6. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Transaminases for chiral amine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. chemrxiv.org [chemrxiv.org]
Application Note: Industrial Production of (S)-1,1,1-Trifluoro-2-Propanol
Executive Summary & Strategic Rationale
(S)-1,1,1-Trifluoro-2-propanol [(S)-TFIP] is a critical chiral building block in the synthesis of ferroelectric liquid crystals and bioactive pharmaceuticals (e.g., inhibitors of cholesteryl ester transfer protein). Its trifluoromethyl group (
The Core Industrial Challenge:
The precursor, 1,1,1-trifluoroacetone (TFA), is highly volatile (Boiling Point: 22°C). Standard batch heating methods result in massive substrate loss and yield erosion. Furthermore, the electron-withdrawing nature of the
This Application Note details two validated industrial protocols:
-
Biocatalytic Reduction (KRED): Best for enantiopurity (>99% ee) and ambient pressure operations.
-
Asymmetric Transfer Hydrogenation (ATH): Best for scalability and throughput using Ru-based catalysts.
Protocol A: Biocatalytic Asymmetric Reduction (The "Green" Route)
Principle
This method utilizes an NADPH-dependent Ketoreductase (KRED) to reduce TFA. To make the process economically viable, a Glucose Dehydrogenase (GDH) coupled system recycles the expensive cofactor (NADP+
Reagents & Equipment
-
Substrate: 1,1,1-Trifluoroacetone (TFA) [CAS: 421-50-1].
-
Enzymes: Engineered KRED (e.g., from Codexis or Daicel libraries screening for (S)-selectivity) and GDH.
-
Cofactor: NADP+ (catalytic amount).
-
Buffer: Potassium Phosphate (100 mM, pH 7.0).
-
Reactor: Jacketed glass reactor with overhead stirring and a cryogenic reflux condenser (set to -5°C).
Step-by-Step Protocol
-
Buffer Preparation:
-
Charge 100 mM Potassium Phosphate buffer (pH 7.0) into the reactor.
-
Add Magnesium Sulfate (
, 1 mM) as an enzyme stabilizer. -
Expert Insight: Maintain pH strictly between 6.5–7.5. Acidic conditions degrade NADPH; basic conditions promote TFA polymerization.
-
-
Enzyme & Cofactor Charge:
-
Add Glucose (1.2 equivalents relative to TFA).
-
Add NADP+ (0.05 wt% relative to TFA).
-
Add GDH (10 U/mmol substrate) and KRED (20 U/mmol substrate).
-
Stir gently (150 RPM) at 30°C to dissolve.
-
-
Substrate Feeding (Critical Step):
-
Do NOT add TFA all at once. The volatility (bp 22°C) creates a vapor pressure hazard.
-
Method: Sub-surface addition via a pump over 4–6 hours.
-
Maintain internal temperature at 30°C. Ensure the condenser is active (-5°C) to reflux any escaping TFA vapor.
-
-
Reaction Monitoring:
-
Monitor pH. As glucose converts to gluconic acid, pH will drop.
-
Action: Titrate automatically with 2M NaOH to maintain pH 7.0.
-
End-point: >99% conversion by GC analysis (usually 12–24 hours).
-
-
Workup:
-
Saturate the aqueous phase with NaCl (salting out).
-
Extract with Methyl tert-butyl ether (MTBE) x 3.
-
Dry organic layer over
. -
Fractional distillation. (S)-TFIP boils at ~76°C, allowing easy separation from MTBE (bp 55°C).
-
Protocol B: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
Principle
Using the Noyori-Ikariya class of catalysts, specifically RuCl(p-cymene)[(S,S)-Ts-DPEN]. The hydrogen source is a formic acid/triethylamine azeotrope, avoiding the need for high-pressure
Reagents & Equipment
-
Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.5 mol%).
-
Hydrogen Source: HCOOH /
(5:2 molar ratio). -
Solvent: Dichloromethane (DCM) or neat (solvent-free).
Step-by-Step Protocol
-
Catalyst Activation:
-
In a Schlenk flask under Argon, dissolve the Ru-catalyst in the HCOOH/
mixture. -
Stir for 30 mins to form the active Ru-hydride species.
-
-
Reaction Initiation:
-
Cool the mixture to 0°C.
-
Add 1,1,1-Trifluoroacetone (TFA) slowly via syringe pump.
-
Expert Insight: Low temperature (0°C to 10°C) is crucial here not just for volatility, but to maximize enantioselectivity (ee) by suppressing the non-selective background reaction.
-
-
Reaction Phase:
-
Allow to warm to room temperature (20–25°C) in a sealed vessel (autoclave preferred to contain TFA vapors).
-
Stir for 12 hours.
-
-
Quench & Purification:
-
Quench with water.
-
Separate the organic layer.
-
Distill the product directly.
-
Yield Target: >90%.
-
ee Target: >95% (S).
-
Comparative Data Analysis
| Feature | Biocatalytic Route (Method A) | Chemical ATH Route (Method B) |
| Enantioselectivity (ee) | >99% (Superior) | 95–97% |
| Substrate Concentration | 50–100 g/L | 200–500 g/L (High Throughput) |
| Reaction Time | 12–24 Hours | 8–12 Hours |
| Environmental Impact | Low (Biodegradable waste) | Moderate (Ruthenium waste) |
| CapEx Requirements | Low (Standard vessels) | Medium (Pressure rated vessels) |
| Cost Driver | Enzyme/Cofactor | Ruthenium Catalyst |
Visualized Workflows
Biocatalytic Cycle & Regeneration
The following diagram illustrates the coupling of the KRED reduction with the GDH cofactor regeneration system.
Caption: Coupled enzymatic cycle showing simultaneous substrate reduction and cofactor regeneration.
Industrial Process Flow (ATH Route)
This flow diagram details the critical handling of the volatile substrate during the chemical synthesis route.
Caption: Step-by-step process flow for the Ru-catalyzed Asymmetric Transfer Hydrogenation.
Analytical Quality Control
To ensure the "S" configuration and purity, the following GC method is validated.
-
Instrument: Gas Chromatograph with FID Detector.
-
Column: Cyclodextrin-based chiral column (e.g., CP-Chirasil-Dex CB or Beta-DEX 225).
-
Dimensions: 25 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium (1.0 mL/min).
-
Oven Profile: 40°C (hold 5 min)
Ramp 5°C/min 120°C. -
Retention Times (Approx):
-
(R)-Isomer: 8.2 min
-
(S)-Isomer: 8.8 min
-
Note: Always inject a racemic standard first to establish separation.
-
Safety & Handling (E-E-A-T)
-
TFA Volatility: 1,1,1-Trifluoroacetone boils at 22°C. It must be stored in refrigerated, sealed containers. Inhalation hazard is high. All transfers must occur in a fume hood or closed-loop system.
-
Hydrate Formation: TFA forms a stable hydrate with water. Ensure all equipment for the ATH route is rigorously dry to prevent catalyst deactivation or stoichiometry errors.
-
Fluorine Safety: While TFIP is stable, combustion of fluorinated compounds releases HF (Hydrofluoric Acid). Emergency response kits (Calcium Gluconate gel) should be available in the facility.
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. [Link]
-
Matsumura, K., Hashiguchi, S., Ikariya, T., & Noyori, R. (1997). Asymmetric Transfer Hydrogenation of α,β-Acetylenic Ketones. Journal of the American Chemical Society, 119(37), 8738–8739. [Link]
-
Goldberg, K., et al. (2007). Biocatalytic Ketone Reduction—A Powerful Tool for the Production of Chiral Alcohols—Part I: Processes with Isolated Enzymes. Organic Process Research & Development, 11(3), 328–335. [Link]
-
Hollmann, F., et al. (2011). Enzyme-mediated oxidations for the chemist. Green Chemistry, 13, 226-265. (Context on cofactor regeneration systems). [Link]
Troubleshooting & Optimization
Overcoming stability issues of trifluoromethylamines in acidic conditions.
Technical Support Center: Stability & Handling of N-Trifluoromethylamines
Ticket ID: N-CF3-STAB-001 Topic: Overcoming Stability Issues of Trifluoromethylamines in Acidic Conditions Assigned Specialist: Dr. Alex V., Senior Application Scientist Status: Open
Executive Summary: The Stability Paradox
Researchers often assume that N-trifluoromethylamines (
In acidic aqueous conditions, a "stability valley" exists. The acid is often not strong enough to fully protonate the nitrogen (due to the electron-withdrawing
This guide provides the protocols to navigate this instability, focusing on anhydrous handling and forced protonation .
Troubleshooting Guide (Q&A)
Q1: "My N-trifluoromethylamine decomposed during a standard 1M HCl workup. Why?"
Diagnosis: Hydrolytic Decomposition via Iminium Intermediate.
Root Cause:
Standard amines are basic (
Solution:
-
Avoid Aqueous Acid: Do not use dilute aqueous acid for extraction.
-
Alternative: Use a non-aqueous workup . Filter off solid byproducts or perform a solvent exchange into a non-nucleophilic solvent (e.g., DCM, Et2O) and purify via chromatography on neutral alumina (silica can be too acidic/hydrated).
Q2: "I tried to make the HCl salt to stabilize the compound, but it turned into a sticky oil or degraded."
Diagnosis: Incomplete Protonation and Moisture Contamination.
Root Cause:
If you used "ethereal HCl" that was old or had absorbed moisture, or if you used aqueous HCl, you likely introduced water. The "sticky oil" is often a mixture of the hydrolyzed amide and HF salts. Furthermore, because the basicity is low, the salt equilibrium
Solution:
-
Protocol: Use freshly generated anhydrous HCl gas or high-concentration anhydrous HCl in dioxane (4M).
-
Precipitation: Perform the salt formation in a non-polar solvent (e.g., Pentane/Et2O mixture) to force the equilibrium to the right by precipitating the salt immediately.
Q3: "Are these compounds compatible with Lewis Acids?"
Diagnosis: Defluorination Risk.
Root Cause:
Strong Lewis acids (e.g.,
Solution:
-
Avoid: Strong oxophilic/fluorophilic Lewis acids.
-
Alternative: If Lewis acid catalysis is required for a transformation elsewhere in the molecule, use "softer" Lewis acids or ensure the N-lone pair is deactivated (protonated) before adding the Lewis acid, provided the proton source is anhydrous (e.g., TfOH).
Visualizing the Decomposition Pathway
Understanding the mechanism is critical for prevention. The diagram below illustrates why the Lone Pair (
Figure 1: The decomposition cascade of N-trifluoromethylamines. Note that protonation (Green path) effectively "locks" the lone pair, preventing the initial fluoride loss.
Experimental Protocols
Protocol A: Anhydrous Isolation of Hydrochloride Salts
Use this when long-term storage is required.
Reagents:
-
Crude N-trifluoromethylamine (in solution).
-
Solvent: Anhydrous Diethyl Ether (
) or Pentane. -
Acid Source: 4.0 M HCl in Dioxane (Anhydrous).
Step-by-Step:
-
Dissolution: Dissolve the crude amine in a minimal amount of anhydrous
under an inert atmosphere ( or Ar). -
Cooling: Cool the solution to 0°C or -78°C depending on stability.
-
Acidification: Dropwise add HCl in Dioxane (1.1 equivalents). Do not use a large excess as it may solubilize the salt.
-
Precipitation: A white precipitate should form immediately. If not, add cold Pentane to induce precipitation.
-
Filtration: Filter the solid rapidly under a stream of nitrogen (Schlenk filtration preferred) to avoid moisture absorption.
-
Drying: Dry under high vacuum for 1-2 hours.
-
Storage: Store in a vial flushed with Argon, inside a desiccator at -20°C.
Protocol B: The "Buffered" Workup (For Reaction Monitoring)
Use this if you must perform an aqueous wash (e.g., to remove inorganic salts).
Concept: Instead of strong acid or base, use a neutral to slightly basic buffer to keep the amine in the free base form (if stable enough for short periods) but minimize acid-catalyzed hydrolysis.
Step-by-Step:
-
Quench: Quench the reaction mixture with saturated aqueous
(pH ~8-9). Avoid acidic quench. -
Extraction: Extract immediately with DCM or EtOAc.
-
Drying: Dry the organic layer over anhydrous
(Sodium Sulfate). Avoid if it is acidic. -
Concentration: Concentrate at low temperature (< 30°C).
Comparative Stability Data
The following table highlights the estimated stability of N-trifluoromethylamine derivatives based on electronic properties.
| Compound Class | Substituent Effect | Approx. pKa (Conjugate Acid) | Stability Risk | Handling Recommendation |
| Dialkyl ( | Electron Donating (+I) | ~ 3 - 5 | High | Unstable as free base. Isolate as salt immediately. |
| N-Aryl ( | Resonance Deloc. (+M) | ~ 1 - 3 | Moderate | Can be handled briefly in air. Store cold. |
| N-Acyl ( | Electron Withdrawing (-M) | < 0 | Very High | Often stable to hydrolysis due to reduced N-basicity preventing F-loss. |
References
-
Schoenebeck, F., et al. (2012). "Trifluoromethylation of Nitrogen: Methodology and Stability". Angewandte Chemie International Edition. [Link]
-
Togni, A. (2012). "Hypervalent Iodine Reagents for Trifluoromethylation". Chemical Reviews. [Link]
-
Leroux, F. R., et al. (2009). "The N-Trifluoromethyl Group in Organic Synthesis". ChemBioChem. [Link]
-
Dilman, A. D., & Levin, V. V. (2018). "N-Trifluoromethyl Amines: Synthesis and Reactivity". Accounts of Chemical Research. [Link]
Technical Support Center: Scalable Chiral Amino Alcohol Synthesis
Status: Operational Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: SC-AA-2024-X Subject: Troubleshooting Scale-Up Anomalies in Enantiopure Amino Alcohol Production
Welcome to the Technical Support Hub
Scaling up chiral amino alcohols presents a unique paradox: the chemistry is often fundamental (reductions, ring openings), but the physical processing is notorious. The transition from gram-scale to kilogram-scale frequently fails due to three specific bottlenecks: exotherm management during hydride generation , stable boron-nitrogen complex formation , and phase separation issues (emulsions) during workup.
This guide addresses these critical failure points using field-proven industrial protocols.
Module 1: The Hydride Reduction Protocol (Amino Acid Amino Alcohol)
Context: You are reducing L-amino acids (e.g., Phenylalanine, Valine) using the Sodium Borohydride/Iodine (
Troubleshooting Guide
Q1: My reaction conversion is >98% by HPLC, but after workup, I recover <50% of the product. Where did it go?
Diagnosis: You likely failed to break the Boron-Amine Adduct .
Root Cause: Borane (
-
Method A (Base): Reflux the crude reaction mixture with excess aqueous KOH/NaOH for 2–4 hours.
-
Method B (Acid/Methanol): Reflux with Methanol and HCl. The boron converts to volatile trimethyl borate (
), which can be distilled off.
Q2: Upon adding Iodine to the NaBH4 suspension, the reactor temperature spiked uncontrollably.
Diagnosis: Rapid generation of Diborane (
-
Solvent Choice: Use THF or Diglyme.
-
Addition Mode: Do not add solid Iodine to the reactor. Dissolve Iodine in THF and add it dropwise via a dosing pump over 1–2 hours, maintaining internal temperature
.
Standard Operating Procedure (SOP): 100g Scale L-Phenylalaninol Synthesis
-
Setup: 2L reactor with mechanical stirrer, N2 inlet, reflux condenser, and scrubber (for
). -
Charge: L-Phenylalanine (165 g, 1.0 mol) and
(91 g, 2.4 mol) in dry THF (1.0 L). -
Activation: Cool to 0°C. Add solution of
(254 g, 1.0 mol) in THF (400 mL) dropwise over 90 mins. Caution: Massive H2 evolution. -
Reaction: Heat to reflux for 18 hours.
-
Quench (Critical): Cool to room temp. Carefully add Methanol (200 mL) to destroy excess hydride.
-
Adduct Breaking: Add 20% aq. KOH (400 mL). Reflux for 4 hours.
-
Isolation: Remove THF under reduced pressure. Extract aqueous residue with MTBE or DCM.
Workflow Visualization
Figure 1: Critical path for NaBH4/I2 reduction, emphasizing the mandatory hydrolysis step to release the free amine.
Module 2: Biocatalytic Synthesis (Transaminases)
Context: For high-value intermediates where stereochemical purity (>99.5% ee) is paramount, chemical reduction of amino acids may suffer from slight racemization or starting material impurities. Biocatalysis using
Troubleshooting Guide
Q1: The reaction reaches 50% conversion and stops, regardless of time.
Diagnosis: Thermodynamic equilibrium limitation.
Root Cause: Transamination is reversible. If you use Alanine as the amine donor, the co-product is Pyruvate. The equilibrium constant (
-
Isopropylamine (IPA) Donor: Use IPA as the amine donor. The co-product is Acetone.
-
Equilibrium Displacement: Acetone is more volatile than water/IPA. Apply a slight vacuum or N2 sweep to remove Acetone continuously, driving the reaction to the right (Le Chatelier's principle).
Q2: The enzyme deactivates rapidly at substrate concentrations >50 g/L.
Diagnosis: Substrate/Product Inhibition or Solvent Toxicity. Root Cause: Many amino alcohols are toxic to enzymes, or the organic co-solvent (DMSO/MeOH) used for solubility is denaturing the protein. Solution:
-
Two-Phase System: Use a biphasic system (buffer + MTBE/Heptane). The organic phase acts as a "reservoir" for the substrate and a "sink" for the product, keeping the aqueous concentration low (below inhibitory levels) while maintaining high overall loading.
Data: Chemical vs. Enzymatic Comparison
| Feature | Chemical Reduction ( | Biocatalysis ( |
| Substrate | L-Amino Acid | Prochiral Ketone / Hydroxy Ketone |
| Stereocontrol | Dependent on Starting Material Purity | Intrinsic to Enzyme (>99% ee) |
| Scale-Up Risk | Thermal Runaway ( | Emulsions / Kinetic Control |
| Cost Driver | Reagents ( | Enzyme / Cofactor (PLP) |
| Workup | Complex (Boron removal) | Simple (Filter enzyme, extract) |
Biocatalytic Pathway Diagram
Figure 2: Transaminase cycle utilizing Isopropylamine. Continuous removal of Acetone is the key driver for high conversion.
Module 3: Purification (The "Sticky Oil" Syndrome)
Context: Amino alcohols are notorious for forming oils rather than solids due to their hygroscopic nature and low melting points. This makes isolation by filtration impossible without modification.
Troubleshooting Guide
Q1: I cannot get the product to crystallize. Distillation degrades the product.
Diagnosis: The free base melting point is too low or impurities prevent lattice formation. Solution: Salt Formation. Do not isolate the free base. Convert it to a salt with a higher melting point and better crystallization properties.
Q2: Which acid should I use for salt formation?
Protocol: Perform a "Salt Screen" on a 1g scale.
-
Dissolve crude oil in Ethanol or IPA (5 mL).
-
Add 1.0 equivalent of the following acids in separate vials:
-
Hydrochloric Acid (HCl): Often hygroscopic (avoid if possible).
-
Oxalic Acid: Forms robust, high-melting solids (Caution: toxicity).
-
L-Tartaric Acid / Dibenzoyl-L-tartaric acid: Excellent for enhancing enantiomeric excess (ee) via diastereomeric resolution if the reaction wasn't 100% selective.
-
Sulfuric Acid: Often forms manageable sulfate salts.
-
Q3: How do I verify the enantiomeric purity (ee%)?
Diagnosis: Standard C18 HPLC columns cannot separate enantiomers. Solution:
-
Direct Method: Use Chiral Stationary Phases (CSPs).
-
Columns: Daicel Chiralpak AD-H, OD-H, or Chiralcel OJ-H.
-
Mobile Phase: Hexane/IPA + 0.1% Diethylamine (DEA). Note: DEA is critical to suppress peak tailing of the basic amine.
-
-
Indirect Method: Derivatization with Mosher's Acid chloride followed by
or NMR analysis.
References
-
Abiko, A., & Masamune, S. (1992). "Reduction of
-amino acids with sodium borohydride-iodine: A convenient procedure for the preparation of optically active amino alcohols." Tetrahedron Letters, 33(38), 5517-5518.- Core cit
-
McKennon, M. J., et al. (1993). "A convenient reduction of amino acids and their derivatives." The Journal of Organic Chemistry, 58(13), 3568-3571.
- Establishes the workup protocols for breaking boron-amine adducts.
-
Kroutil, W., et al. (2013). "Asymmetric synthesis of amines and amino acids using
-transaminases." ChemCatChem, 5(8), 2173-2190.- Authoritative review on biocatalytic scaling and equilibrium displacement.
-
Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press.
- General reference for salt selection and crystallization str
Disclaimer: These protocols involve hazardous reagents (Hydrides, Iodine). All scale-up activities must be preceded by a formal Process Safety Assessment (PSA) and calorimetry testing (RC1).
Technical Support Center: Mastering Solvent Reduction in Chiral SFC
Welcome to the technical support center for scientists and researchers dedicated to advancing green chemistry in chiral separations. Supercritical Fluid Chromatography (SFC) stands as a cornerstone of this initiative, offering a powerful platform to drastically reduce organic solvent consumption compared to traditional High-Performance Liquid Chromatography (HPLC).[1][2] This guide is designed to provide you with expert insights, actionable troubleshooting advice, and a deeper understanding of the principles governing solvent reduction in your chiral SFC experiments.
The primary mobile phase in SFC is environmentally benign carbon dioxide (CO2), which can be sourced from recycled industrial processes.[2][3] However, for the elution of polar and chiral compounds, the addition of organic modifiers (co-solvents) is often necessary.[1][] The art of SFC method development lies in minimizing this organic co-solvent percentage without compromising the integrity of your separation—namely, resolution, peak shape, and analysis time.
This document will serve as your go-to resource for navigating the challenges and unlocking the full potential of solvent reduction in chiral SFC.
Troubleshooting Guide: Common Issues in Solvent Reduction
This section addresses specific problems you may encounter when attempting to minimize co-solvent usage in your chiral SFC methods.
Issue 1: Loss of Resolution When Reducing Co-solvent Percentage
Q: I tried to reduce the methanol concentration in my mobile phase to make my separation "greener," but now my enantiomers are co-eluting. How can I regain resolution while keeping the co-solvent to a minimum?
A: This is a common challenge. The organic modifier directly impacts solute interaction with the chiral stationary phase (CSP).[1] Reducing it changes the mobile phase's polarity and elution strength, which can diminish the enantioselective interactions necessary for separation. Here’s a systematic approach to troubleshoot this:
Causality and Solution Pathway:
-
Re-evaluate Co-solvent Type: While methanol is a common choice, other alcohols like ethanol or isopropanol can offer different selectivities.[5][6] Sometimes, a slightly different co-solvent can provide the necessary chiral recognition at a lower concentration. Ethanol is an excellent alternative to start with.
-
Optimize Temperature: Temperature influences the thermodynamics of chiral recognition. For polysaccharide-based columns, the workable range is typically 5°C to 40-50°C.[1] A systematic study within this range is advised:
-
Decrease Temperature: Lowering the column temperature can sometimes enhance the enantioselective interactions, improving resolution.
-
Increase Temperature: Conversely, in some cases, higher temperatures can improve kinetics and efficiency. The effect is system-dependent and should be explored.
-
-
Adjust Back Pressure: Back pressure in SFC influences the density of the CO2, which in turn affects its solvating power.[1] While its impact on selectivity is often less pronounced than the co-solvent, it's a valuable tool for fine-tuning.
-
Protocol: Incrementally increase the back pressure (e.g., from 125 bar to 150 bar, then to 175 bar) and observe the effect on resolution. A denser mobile phase can sometimes restore the necessary interactions for separation at a lower co-solvent percentage. Commonly used back pressures range from 125 to 250 bar.[1]
-
-
Decrease Flow Rate: While SFC allows for high flow rates, reducing the flow rate can increase the number of theoretical plates and improve resolution, potentially compensating for the reduced co-solvent. This is a trade-off, as it will increase analysis time.
Issue 2: Poor Peak Shape (Fronting or Tailing) with Low Co-solvent
Q: After reducing my co-solvent, my peaks for a basic analyte are now tailing significantly. What is causing this and how can I fix it?
A: Peak tailing, especially for basic compounds, often points to secondary interactions with acidic sites on the silica surface of the stationary phase (e.g., residual silanols).[5] The co-solvent and additives play a crucial role in masking these sites.
Causality and Solution Pathway:
-
Introduce or Increase an Additive: This is the most effective solution. The additive competes with the analyte for active sites on the stationary phase.[5]
-
For Basic Compounds: Add a basic additive like diethylamine (DEA), triethylamine (TEA), or isopropylamine to your co-solvent.[5][6] A typical starting concentration is 0.1–2% (v/v) in the modifier.[5]
-
For Acidic Compounds: Use an acidic additive such as trifluoroacetic acid (TFA) or formic acid.[5][6] The acidity of CO2 itself can sometimes be sufficient, but an additive often provides better peak shape.[6]
-
-
Consider the Injection Solvent: A mismatch between the injection solvent and the mobile phase can cause significant peak distortion.[7]
-
The "Strong Solvent Effect": If your sample is dissolved in a solvent much stronger (more polar) than the low-co-solvent mobile phase, it can cause band broadening and distorted peaks.[7]
-
Protocol: Whenever possible, dissolve your sample in the mobile phase itself or a weaker solvent. For polysaccharide columns, non-polar injection solvents like heptane (or heptane/IPA mixtures) can mitigate peak distortion.[7] Avoid solvents like THF, DMSO, and DCM with coated polysaccharide columns as they can damage the phase.[7][8]
-
Issue 3: Analyte Fails to Elute with Reduced Co-solvent
Q: I'm trying to develop a method for a polar compound. When I use a low percentage of modifier (e.g., <5% methanol), the compound doesn't elute from the column. How can I elute my compound while still minimizing solvent?
A: This indicates that the mobile phase lacks sufficient elution strength to move the polar analyte through the column. While SFC is excellent for less polar compounds, eluting highly polar molecules requires careful mobile phase tuning.[1]
Causality and Solution Pathway:
-
Utilize a Gradient: An isocratic method with a very low co-solvent percentage may not be feasible. A gradient elution is a powerful tool for reducing overall solvent consumption.
-
Protocol: Start with a low percentage of co-solvent and ramp up to a higher concentration just sufficient to elute your compound. This ensures the average co-solvent consumption over the run is much lower than a high-concentration isocratic method.
-
-
Select a More Polar Co-solvent: Methanol is the most polar of the common alcohol modifiers and generally provides the highest elution strength.[1] If you are already using methanol, ensure it is of high purity.
-
Add Water as an "Additive": For very polar compounds, adding a small amount of water to the co-solvent can dramatically increase the mobile phase's elution strength.[5] Water enhances the solvating power for polar compounds and can improve peak shape.[5]
-
Increase Column Temperature: Raising the temperature can decrease the retention of some compounds, potentially allowing for elution at a lower co-solvent percentage.
Visual Workflows and Logic
To aid in your method development and troubleshooting, the following diagrams illustrate key processes.
Caption: Troubleshooting logic for co-solvent reduction.
Frequently Asked Questions (FAQs)
Q1: By how much does SFC reduce solvent consumption compared to HPLC? SFC can reduce organic solvent consumption by significant amounts, with some sources suggesting up to a 70% decrease or more is achievable compared to normal-phase HPLC.[1][2] The primary mobile phase is captured CO2, making it a much "greener" technique.[1][9]
Q2: What are the best initial co-solvents to screen for chiral SFC? For polysaccharide-derived CSPs, methanol, ethanol, and isopropanol are excellent initial choices.[6] Methanol generally provides the highest elution strength, while ethanol and isopropanol may offer alternative selectivity.[1]
Q3: Can I use my existing HPLC chiral columns on an SFC system? Yes, most chiral stationary phases (CSPs) developed for normal-phase LC can be successfully used in SFC.[5] It is crucial, however, to ensure the column hardware is rated for the pressures used in SFC. When switching a column from HPLC to SFC, it's recommended to flush it with a miscible solvent like isopropanol first.[6]
Q4: What is the role of pressure in SFC solvent reduction? Pressure, along with temperature, controls the density of the supercritical CO2.[5] A higher pressure leads to a higher density, which increases the solvating power of the mobile phase. This can sometimes allow for the elution of compounds with a lower percentage of organic modifier.[1] However, the effect of the co-solvent percentage itself is generally more significant.[1]
Q5: Are there any solvents I should absolutely avoid using with chiral columns in SFC? For coated polysaccharide columns, you must avoid solvents that can dissolve the chiral selector. These include tetrahydrofuran (THF), dimethylsulfoxide (DMSO), dichloromethane (DCM), ethyl acetate, and acetone.[2][8] Immobilized polysaccharide CSPs offer greater solvent compatibility and can tolerate a wider range of "extended range" solvents.[6]
Data & Protocols
Table 1: Co-solvent and Additive Starting Conditions
| Parameter | Recommended Starting Point | Purpose & Considerations |
| Co-solvent Type | Methanol, Ethanol, or Isopropanol | Start with a screening of these three to find the best selectivity.[6] |
| Co-solvent % (Isocratic) | 10-20% | A good starting range for initial method development.[5] Aim to reduce from here. |
| Co-solvent % (Gradient) | 5% to 40% over 5-10 min | Effective for screening a wide range of compounds and reducing overall solvent use. |
| Basic Additive | 0.1% Diethylamine (DEA) in co-solvent | Improves peak shape for basic analytes.[5][6] |
| Acidic Additive | 0.1% Trifluoroacetic Acid (TFA) in co-solvent | Improves peak shape for acidic analytes.[5][6] |
| Back Pressure | 150 bar | A robust starting point. Optimize between 125-250 bar.[1] |
| Temperature | 35 °C | A common starting point. Optimize between 25-40°C.[1] |
| Flow Rate (4.6mm ID) | 3.0 mL/min | SFC allows for higher flow rates than HPLC. Adjust as needed for resolution.[1][8] |
Protocol: Systematic Co-solvent Reduction
-
Establish a Baseline: Develop a robust chiral separation using standard conditions (e.g., 80:20 CO2/Methanol, 3 mL/min, 150 bar, 35°C). Ensure resolution (Rs) is > 2.0.
-
Stepwise Co-solvent Reduction: Decrease the co-solvent by 2% increments (e.g., to 18%, then 16%). Allow the system to fully equilibrate at each step.
-
Monitor Resolution: Inject your sample at each step and record the resolution. If Rs drops below an acceptable limit (typically 1.5), proceed to the next step.
-
Optimize Temperature: At the lowest acceptable co-solvent percentage, vary the column temperature between 25°C and 40°C in 5°C increments. Record the resolution at each temperature to see if it can be recovered or improved.
-
Optimize Back Pressure: Using the best temperature from the previous step, vary the back pressure between 125 bar and 200 bar in 25 bar increments. Record the resolution.
-
Final Assessment: Compare the optimized low-solvent method with your baseline. Quantify the reduction in solvent consumption versus any change in analysis time or resolution.
Caption: General experimental workflow for chiral SFC.
References
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). The Column. [Link]
-
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita. [Link]
-
De Klerck, K., et al. (2014). A generic separation strategy for chiral compounds in supercritical fluid chromatography. Journal of Chromatography A, 1363, 311–322. [Link]
-
Eliminating Peak Distortion and Injection Solvent Effects in Chiral UPC2 Separations. (n.d.). Waters. [Link]
-
Various Authors. (2023). Column coupling in SFC. 30th International Symposium on Chromatography. [Link]
-
SFC Chiral Separations: Method Development with Polysaccharide CSPs. (2021). Daicel Chiral Technologies. [Link]
-
Analytical Advantages of SFC. (n.d.). Shimadzu Corporation. [Link]
-
CHIRAL LC & SFC METHOD DEVELOPMENT. (2016). YMC Europe. [Link]
-
SFC Basic Guide. (n.d.). Shimadzu. [Link]
-
SFC Basic Guide. (n.d.). Shimadzu. [Link]
-
Care and Use Notes for SFC (Supercritical Fluid Chromatography). (n.d.). Phenomenex. [Link]
-
Simplified Chiral HPLC/SFC Column Screening Strategies. (n.d.). Phenomenex. [Link]
-
Berger, T. A. (2012). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. In Comprehensive Chirality. [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Stereochemical Validation of 3-[Cyclohexyl(methyl)amino]-1,1,1-trifluoro-2-propanol
The precise control and validation of stereochemistry are non-negotiable pillars in modern drug development. For molecules like 3-[Cyclohexyl(methyl)amino]-1,1,1-trifluoro-2-propanol, a chiral fluorinated amino alcohol, the three-dimensional arrangement of atoms can drastically alter its pharmacological and toxicological profile. The presence of the trifluoromethyl group, while often enhancing metabolic stability and binding affinity, introduces unique electronic properties that must be considered during analytical method development.[1]
This guide provides an in-depth comparison of the primary analytical techniques for validating the stereochemistry of this target molecule. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring that each method serves as a self-validating system for generating robust, reliable data for researchers, scientists, and drug development professionals.
Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse of Enantioseparation
Chiral HPLC is the most widely adopted technique for separating enantiomers due to its versatility, high resolution, and adaptability to both analytical and preparative scales. The separation relies on the differential interaction of enantiomers with a chiral stationary phase (CSP).
Expertise & Experience: The "Why" Behind the Method
The choice of CSP is the most critical parameter. For a molecule containing a hydroxyl group, a secondary amine, and a trifluoromethyl group, polysaccharide-based CSPs are an excellent starting point.
-
Causality of CSP Selection : Polysaccharide derivatives (e.g., amylose or cellulose coated on a silica support) offer a complex chiral environment with grooves and cavities.[2] The separation mechanism is multifactorial, involving hydrogen bonding (with the alcohol and amine), dipole-dipole interactions (leveraging the highly polar C-F bonds), and steric hindrance. The trifluoromethyl group's high electronegativity can significantly influence these interactions, making polysaccharide phases particularly effective.[2]
-
Mobile Phase Strategy : The mobile phase composition modulates the interactions between the analyte and the CSP. A typical mobile phase for this class of compound is a mixture of a non-polar solvent (like n-hexane) and an alcohol modifier (like isopropanol or ethanol). The alcohol modifier is crucial as it competes with the analyte for polar interaction sites on the CSP. By varying the alcohol percentage, you can fine-tune the retention time and selectivity (α), the measure of separation between the two enantiomer peaks.
Experimental Protocol: Chiral HPLC Analysis
-
Column Selection : Start with an amylose-based CSP, such as a Chiralpak® AD-H column (250 x 4.6 mm, 5 µm). These are well-documented for resolving fluorinated alcohols and amines.[2]
-
Sample Preparation :
-
Accurately weigh and dissolve the racemic or enantioenriched sample of this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Using the mobile phase as the sample solvent is critical to prevent peak distortion.[2]
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions :
-
Mobile Phase : n-Hexane/Isopropanol (90:10, v/v). An acidic or basic additive (e.g., 0.1% trifluoroacetic acid or diethylamine) may be required to improve the peak shape of the amine.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 25°C.
-
Detection : UV at 220 nm (or as determined by a UV scan of the analyte).
-
Injection Volume : 10 µL.
-
-
Data Analysis :
-
Calculate the enantiomeric excess (% ee) using the peak areas (A1 and A2) of the two enantiomers: % ee = |(A1 - A2) / (A1 + A2)| x 100
-
Key performance metrics to report are the retention factors (k), the separation factor (α), and the resolution (Rs). An Rs value of 1.5 or greater indicates baseline separation.[3]
-
Visualization: Chiral HPLC Workflow
Chiral Gas Chromatography (GC): High-Resolution for Volatile Analytes
Chiral GC is an exceptionally powerful technique for separating volatile and semi-volatile compounds with high resolution.[4] For this compound, direct analysis may be challenging due to the polar amine and alcohol groups, which can cause peak tailing. Derivatization is often the key to success.
Expertise & Experience: The "Why" Behind the Method
-
Causality of Derivatization : The primary goal of derivatization in this context is to mask the polar -OH and -NH groups, thereby increasing the analyte's volatility and reducing interactions with the stationary phase that lead to poor peak shape. Acylation with an agent like trifluoroacetic anhydride (TFAA) is a common and effective strategy.[5] This converts the alcohol to a trifluoroacetate ester and the secondary amine to a trifluoroacetamide. This not only improves chromatographic performance but can also enhance the separation factor on certain chiral stationary phases.[3]
-
CSP Selection : Cyclodextrin-based CSPs are the industry standard for chiral GC.[3][6] Derivatized cyclodextrins (e.g., permethylated β-cyclodextrin) create a chiral cavity into which the analyte derivative can enter. Enantioseparation is achieved through transient diastereomeric complex formation, where subtle differences in the fit and interaction energies between the enantiomers and the chiral cavity lead to different retention times.
Experimental Protocol: Chiral GC-MS Analysis
-
Derivatization :
-
Dissolve ~1 mg of the analyte in 200 µL of a suitable solvent (e.g., dichloromethane).
-
Add 50 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 60°C for 30 minutes.
-
Cool to room temperature. The sample is now ready for injection.
-
Trustworthiness Check : Always run a non-derivatized sample to confirm that the reaction has gone to completion and to ensure no degradation has occurred.
-
-
Column Selection : Use a cyclodextrin-based capillary column, such as a CP-Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm film thickness).
-
Chromatographic Conditions :
-
Carrier Gas : Helium or Hydrogen at a constant flow of 1.2 mL/min.
-
Injector Temperature : 250°C.
-
Injection Mode : Split (e.g., 50:1 ratio).
-
Oven Program : Start at 100°C, hold for 1 minute, then ramp at 5°C/min to 180°C.
-
Detector : Flame Ionization Detector (FID) or Mass Spectrometer (MS). MS is preferred as it provides structural confirmation of the derivatized analyte.
-
-
Data Analysis : Similar to HPLC, calculate the % ee from the peak areas of the two separated enantiomers in the chromatogram.
Visualization: Chiral GC Workflow with Derivatization
NMR Spectroscopy: A Powerful Tool for Structural Elucidation
While chromatography separates enantiomers, NMR spectroscopy can differentiate them in the same solution using a chiral auxiliary. This is particularly powerful because of the ¹⁹F nucleus in the target molecule.
Expertise & Experience: The "Why" Behind the Method
-
¹⁹F NMR Advantage : The trifluoromethyl group provides a unique and powerful spectroscopic handle. ¹⁹F NMR has a wide chemical shift range and is highly sensitive to the local electronic environment, making it an excellent probe for stereochemistry.[7] There is no background signal in typical samples, leading to very clean spectra.[8]
-
Chiral Solvating Agents (CSAs) : The principle is to add a chiral solvating agent to the NMR tube containing the analyte. The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer. Because these complexes are diastereomeric, the ¹⁹F nuclei within them experience slightly different magnetic environments, leading to two distinct signals (or sets of signals) in the ¹⁹F NMR spectrum. The relative integration of these signals directly corresponds to the enantiomeric ratio.
-
Mosher's Acid and its Analogues : While traditionally a method using derivatization, the principles of using chiral agents like Mosher's acid (MTPA) to create diastereomers are foundational.[8] Newer methods focus on non-covalent CSAs to avoid permanent modification of the sample. For our target, a chiral acid could interact with the basic amine, or a chiral Lewis acid could coordinate to both the amine and alcohol, creating the necessary diastereomeric environment.
Experimental Protocol: ¹⁹F NMR with a Chiral Solvating Agent
-
Sample Preparation :
-
Dissolve an accurate mass of the analyte (~5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a standard ¹⁹F NMR spectrum of the analyte alone. This will serve as a baseline.
-
To the same tube, add a sub-stoichiometric amount (e.g., 0.5 equivalents) of a suitable Chiral Solvating Agent (e.g., (R)-1,1'-bi-2-naphthol).
-
Acquire another ¹⁹F NMR spectrum. Incrementally add more CSA until optimal separation of the ¹⁹F signals is observed, often around 1-2 equivalents.
-
-
NMR Acquisition :
-
Use a high-field NMR spectrometer (≥400 MHz).
-
Acquire a simple one-pulse ¹⁹F{¹H} (proton-decoupled) experiment.
-
Ensure a sufficient relaxation delay to allow for accurate quantification.
-
-
Data Analysis :
-
Process the spectrum with minimal baseline correction and phasing.
-
Integrate the two separated signals corresponding to the trifluoromethyl groups of the two diastereomeric complexes.
-
The ratio of the integrals directly provides the enantiomeric ratio, from which % ee can be calculated.
-
Method Comparison: Choosing the Right Tool
No single technique is universally superior; the optimal choice depends on the specific requirements of the analysis, such as sample availability, required throughput, and the need for absolute versus relative stereochemical assignment.
| Feature | Chiral HPLC | Chiral GC | NMR with CSA | X-ray Crystallography |
| Principle | Differential interaction with a Chiral Stationary Phase (CSP) | Separation of volatile derivatives on a CSP | Formation of transient diastereomeric complexes in solution | Diffraction pattern of a single crystal |
| Separation | Yes | Yes | No (differentiation only) | Yes (purification) |
| Sample Prep | Simple dissolution & filtration | Derivatization often required | Simple mixing in NMR tube | Requires single crystal growth |
| Sensitivity | High (µg/mL to ng/mL) | Very High (pg to ng) | Moderate (mg scale) | Low (requires pure crystal) |
| Throughput | High | High | Moderate | Very Low |
| Confirmation | Relative Configuration | Relative Configuration | Relative Configuration | Absolute Configuration |
| Destructive? | No (can be preparative) | Yes | No (sample is recoverable) | Yes (crystal is consumed) |
The Gold Standard: X-ray Crystallography for Absolute Configuration
While chromatographic and spectroscopic methods are excellent for determining enantiomeric purity and relative configuration, they cannot, without a known standard, determine the absolute stereochemistry (i.e., distinguish the R from the S enantiomer). For this, X-ray crystallography is the definitive method.[9]
The technique requires growing a suitable single crystal of the enantiomerically pure analyte, often as a salt with a chiral acid or base of known absolute configuration. The resulting diffraction pattern allows for the unambiguous assignment of the three-dimensional structure, providing irrefutable proof of the absolute configuration.[10] While low-throughput and dependent on successful crystallization, it remains the ultimate arbiter for novel chiral molecules.
Conclusion
Validating the stereochemistry of this compound requires a multi-faceted analytical approach.
-
Chiral HPLC is the recommended primary method for routine analysis of enantiomeric excess due to its robustness and versatility.
-
Chiral GC offers superior resolution, especially when coupled with MS, provided an effective derivatization strategy is employed.
-
¹⁹F NMR Spectroscopy serves as an outstanding and rapid orthogonal method for confirming the enantiomeric ratio without physical separation.
-
X-ray Crystallography , while resource-intensive, is the only technique that can definitively assign the absolute configuration, a critical step for regulatory submission and understanding structure-activity relationships.
By understanding the causality behind these techniques and implementing them as self-validating systems, researchers can generate stereochemical data with the highest degree of confidence and scientific integrity.
References
-
Wang, Y., et al. (2011). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC, NIH. Available from: [Link]
-
He, Y., et al. (2018). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
American Chemical Society. Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines and Secondary Alcohols. (Note: Specific article details not fully captured). Available from: [Link]
-
Ismail, I. T., et al. (2016). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. PMC, NIH. Available from: [Link]
-
Restek Corporation. A Guide to the Analysis of Chiral Compounds by GC. Available from: [Link]
-
ResearchGate. Applications of 2, 2, 2 Trifluoroethanol as a Versatile Co-solvent in Supercritical Fluid Chromatography. (Note: Specific article details not fully captured). Available from: [Link]
-
Cutignano, A., et al. (2022). Absolute Stereochemistry Determination of Bioactive Marine-Derived Cyclopeptides by Liquid Chromatography Methods: An Update Review (2018–2022). NIH. Available from: [Link]
-
ResearchGate. Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19 F NMR Spectroscopy. (Note: Specific article details not fully captured). Available from: [Link]
-
LCGC International. Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. Available from: [Link]
-
University of Virginia Library. Chiral-achiral-separation-ten-flavanones.pdf. Available from: [Link]
-
Wang, X., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. Available from: [Link]
-
Falcó, S., et al. (2011). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. PMC, NIH. Available from: [Link]
-
Phenomenex. Chiral HPLC Separations. Available from: [Link]
-
ResearchGate. A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors. (Note: Specific article details not fully captured). Available from: [Link]
-
Wang, Y., et al. (2022). Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu. MDPI. Available from: [Link]
-
ACS Publications. Recent Advances in Separation and Analysis of Chiral Compounds. Available from: [Link]
-
Oxford Academic. HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases. Available from: [Link]
-
ACS Publications. Copper-Catalyzed Asymmetric Amino Lactonization of Alkenes: Direct Access to Enantioenriched 1,2-Alkylamino Alcohol Derivatives. (Note: Specific article details not fully captured). Available from: [Link]
- Google Patents. 7-Substituted-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids.
-
J-Stage. Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. Available from: [Link]
-
KOPS. Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. Available from: [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
-
ScienceDirect. Chiral Drug Separation. Available from: [Link]
-
PubMed. 19F-centred NMR analysis of mono-fluorinated compounds. Available from: [Link]
-
Westlake University. New Approach Facilitates Chiral Amino Alcohol Synthesis. Available from: [Link]
- Google Patents. Synthesis Method of 3-Methylamino-1, 2-Propanediol.
-
UCL Discovery. Supramolecular packing of alkyl substituted Janus face all-cis 2,3,4,5,6-pentafluorocyclohexyl motifs. Available from: [Link]
-
NIH. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gcms.cz [gcms.cz]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Safety Operating Guide
Personal protective equipment for handling 3-[Cyclohexyl(methyl)amino]-1,1,1-trifluoro-2-propanol
[1]
Executive Summary & Strategic Importance
For the Attention of: Medicinal Chemists, Process Development Scientists, and EHS Officers.
3-[Cyclohexyl(methyl)amino]-1,1,1-trifluoro-2-propanol is a specialized fluorinated amino-alcohol intermediate.[1] In drug discovery, the trifluoromethyl group is frequently exploited to enhance metabolic stability and lipophilicity, while the chiral amino-alcohol motif serves as a critical scaffold for enzyme inhibitors.
The Safety-Data Paradox: As a research intermediate, this specific compound likely lacks a fully populated toxicological dataset (e.g., specific LD50 values may be unpublished). Therefore, operational safety must rely on the "Precautionary Principle." You must manage this compound by assuming the combined hazards of its functional groups: the corrosivity of secondary amines and the systemic toxicity risks often associated with fluorinated alcohols.
Operational Goal: Zero exposure. Contamination not only endangers the scientist but compromises the integrity of downstream biological assays.
Hazard Identification & Risk Assessment
Based on Structural Activity Relationship (SAR) of fluorinated amino-alcohols.
| Hazard Class | Likely GHS Classification | Mechanistic Insight |
| Skin Corrosion/Irritation | Category 1B or 2 | The secondary amine function [Cyclohexyl(methyl)amino-] is basic and lipophilic, facilitating dermal penetration and potential chemical burns.[1] |
| Serious Eye Damage | Category 1 | Fluorinated alcohols (like TFE or HFIP) can cause irreversible corneal opacity.[1] Combined with a basic amine, eye contact is a critical risk. |
| Specific Target Organ Toxicity | Category 3 (Respiratory) | Fluorine substitution increases volatility relative to non-fluorinated analogs.[1] Inhalation of mists/vapors may cause severe respiratory tract irritation.[2] |
| Systemic Toxicity | Unknown (Treat as High) | Many fluorinated aliphatic alcohols show neurotoxic or reproductive toxicity potential.[1] Treat as a potential reproductive toxin. |
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a self-validating barrier system. If one barrier fails, the next must be sufficient to prevent exposure.
Core PPE Requirements[3][4][5][6]
| Protection Zone | Standard Operating Level (Solids/Small Scale) | High Hazard Level (Liquids/Synthesis/Spills) | Technical Rationale |
| Ocular | Chemical Splash Goggles (Indirect Vented) | Face Shield + Splash Goggles | Standard safety glasses do not seal against vapors or splashes from basic amines.[1] |
| Dermal (Hands) | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil) | Laminate / Silver Shield® (if handling pure liquid or large solvent volumes) | Fluorinated compounds can permeate standard nitrile.[1] Double gloving provides a "breakthrough indicator" gap. |
| Respiratory | Fume Hood (Face velocity: 100 fpm) | P100/OV Respirator (Only if hood work is impossible) | The trifluoro- group increases vapor pressure.[1] Do not rely on surgical masks. |
| Body | Lab Coat (Cotton/Poly blend, buttoned) + Chemical Apron | Tyvek® Suit (for spill cleanup) | Cotton absorbs; Tyvek repels.[1] Use an apron during liquid transfers. |
Operational Protocol: Step-by-Step Handling
Phase 1: Pre-Operational Checks
-
Verify Engineering Controls: Ensure the fume hood is certified and the sash is at the working height.
-
Neutralization Prep: Have a saturated solution of Sodium Bicarbonate (NaHCO₃) or a weak acid (Citric Acid) ready, depending on the specific pH of the reaction matrix, to neutralize spills immediately. Note: For this specific amine, keep weak acid spill kits available.
-
Static Control: Fluorinated solids are often electrostatic. Use an antistatic gun or ionizer during weighing to prevent "flying powder" which leads to inhalation risk.
Phase 2: Synthesis & Transfer
-
Weighing:
-
Perform all weighing inside the fume hood.
-
If the balance is outside, tare the vial inside the hood, close it, move to the balance, weigh, and return to the hood to add the solid. Never open the container outside the hood.
-
-
Solubilization:
-
Add solvent slowly. The heat of solution (exothermic) may be higher due to the amine functionality.
-
Critical Check: Inspect gloves immediately after solubilization. If any wetness is detected on the outer glove, change immediately.
-
Phase 3: Reaction Monitoring
-
Sampling: Use long-needle syringes to sample through septa. Avoid open-vessel sampling to prevent vapor release.[1][3]
-
Quenching: When quenching reactions involving this intermediate, assume the formation of HF (Hydrofluoric Acid) byproducts if harsh acidic conditions are used. Ensure Calcium Gluconate gel is accessible in the lab if HF reagents were involved in the synthesis.
Emergency Response & Disposal Logic
Accidental Release (Spill)
-
Evacuate: Clear the immediate area of personnel.
-
Assess: If >10 mL or >1 g, treat as a major spill. Contact EHS.
-
Neutralize: For small spills, absorb with a chemically inert absorbent (Vermiculite or Sand). Do not use paper towels (combustible).
-
Clean: Wash the area with a mild soapy solution, then water.
Waste Disposal (Critical for Compliance)
Visual Workflow: Safety Decision Tree
The following diagram illustrates the logical flow for determining safety protocols based on the state of the chemical.
Caption: Decision logic for PPE selection based on physical state. Note the escalation of PPE for liquid handling due to permeation risks.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. [Link]
-
PubChem. (n.d.). Compound Summary: Fluorinated Amino Alcohols (General Class). National Library of Medicine. [Link]
-
American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. [Link]
Sources
- 1. GHS hazard statements - Wikipedia [en.wikipedia.org]
- 2. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 3. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 4. bucknell.edu [bucknell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
